molecular formula C5H3BrFN B132718 2-Bromo-6-fluoropyridine CAS No. 144100-07-2

2-Bromo-6-fluoropyridine

Cat. No.: B132718
CAS No.: 144100-07-2
M. Wt: 175.99 g/mol
InChI Key: ZIDIKYIZXMYHAW-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoropyridine is a useful research compound. Its molecular formula is C5H3BrFN and its molecular weight is 175.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDIKYIZXMYHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932219
Record name 2-Bromo-6-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144100-07-2
Record name 2-Bromo-6-fluoropyridine
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Record name 2-bromo-6-fluoropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 2-Bromo-6-fluoropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] This document offers detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in the efficient and effective production of this versatile building block.

Introduction

This compound (CAS No. 144100-07-2) is a halogenated pyridine (B92270) derivative with a molecular formula of C₅H₃BrFN and a molecular weight of 175.99 g/mol .[4][5] Its unique electronic and steric properties make it a valuable precursor in the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients. The strategic placement of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide will focus on two principal and practical synthetic strategies: Halogen Exchange and Diazotization.

Synthetic Routes: A Comparative Overview

Two primary methods for the synthesis of this compound are prevalent in the literature: the halogen exchange reaction starting from 2,6-dibromopyridine (B144722), and the diazotization of 6-bromo-2-aminopyridine. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Halogen Exchange from 2,6-Dibromopyridine

This method involves the nucleophilic substitution of one bromine atom in 2,6-dibromopyridine with a fluoride (B91410) ion. This is a direct and often high-yielding approach.

Diazotization of 6-Bromo-2-aminopyridine

The following table summarizes the key quantitative data associated with these synthetic pathways.

ParameterHalogen Exchange from 2,6-DibromopyridineDiazotization of 6-Bromo-2-aminopyridine
Starting Material 2,6-Dibromopyridine2,6-Dibromopyridine (for precursor synthesis)
Key Reagents Potassium Fluoride, 18-Crown-6 (B118740)Concentrated Ammonia (B1221849), Sodium Nitrite (B80452), Hydrofluoric Acid
Precursor Synthesis Yield N/A~89% (for 6-bromo-2-aminopyridine)[6]
Final Product Yield ~59%Yields vary depending on diazotization conditions
Reaction Temperature 190°C[4]190°C (precursor); -5°C to 70°C (diazotization)[6][7]
Purity of Final Product High (after distillation)High (after purification)

Experimental Protocols

Synthesis of this compound via Halogen Exchange

This protocol is adapted from a procedure utilizing a phase-transfer catalyst to facilitate the fluorination of 2,6-dibromopyridine.[4]

Materials:

  • 2,6-Dibromopyridine (100 g, 422.10 mmol)

  • Potassium Fluoride (36.79 g, 633.15 mmol)

  • 18-Crown-6 (11.16 g, 42.21 mmol)

  • Distillation apparatus

Procedure:

  • Combine 2,6-dibromopyridine, potassium fluoride, and 18-crown-6 in a distillation apparatus.

  • Heat the mixture to 190°C under a vacuum of 200 mbar.

  • The product, this compound, will distill off as it is formed.

  • Collect the distillate and perform a second distillation for further purification. The boiling point of this compound is 70°C at 15 mbar.[4]

  • The expected yield is approximately 43.90 g.[4]

Synthesis of this compound via Diazotization

This two-stage process first involves the synthesis of the key intermediate, 6-bromo-2-aminopyridine.

Stage 1: Synthesis of 6-Bromo-2-aminopyridine [6]

Materials:

Procedure:

  • Suspend 2,6-dibromopyridine in concentrated ammonia within the glass liner of a steel autoclave.

  • Seal the autoclave and heat to 190°C for 6 hours, during which the pressure will rise to approximately 25 bar.

  • After cooling and depressurizing the autoclave, transfer the reaction mixture and perform a phase separation with 100 mL of ethyl acetate.

  • Extract the aqueous phase twice more with 100 mL portions of ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the residue in 250 mL of a 1:1 (v/v) mixture of cyclohexane and ethyl acetate to precipitate the by-product 2,6-diaminopyridine.

  • Filter the solution through a short silica gel column (5 x 20 cm), washing with an additional 250 mL of the cyclohexane/ethyl acetate mixture.

  • Remove the solvent under reduced pressure and sublime the residue at 90°C and 10⁻¹ mbar to yield 6.49 g (88.9% yield) of 6-bromo-2-aminopyridine as a white solid.[6]

Stage 2: Diazotization of 6-Bromo-2-aminopyridine

This generalized procedure is based on established methods for the diazotization of aminopyridines and subsequent fluorination.

Materials:

  • 6-Bromo-2-aminopyridine

  • Anhydrous Hydrogen Fluoride

  • Sodium Nitrite

  • Ice/water mixture

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 6-bromo-2-aminopyridine (1.0 eq) in anhydrous hydrogen fluoride in a suitable fluoropolymer reaction vessel at -78°C.

  • Slowly add sodium nitrite (1.1 eq) to the mixture, maintaining the temperature at -78°C.[7]

  • After the addition is complete, allow the reaction mixture to stir at a temperature between -5°C and 5°C for 30 minutes.[7]

  • Gradually raise the temperature to between 30°C and 70°C and maintain for 30-60 minutes.[7]

  • Cool the reaction mixture and carefully quench with an ice/water mixture.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with dichloromethane.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification

The final purity of this compound is critical for its use in subsequent synthetic steps. The primary methods of purification are distillation and column chromatography.

Distillation: As described in the halogen exchange protocol, vacuum distillation is an effective method for purifying liquid this compound, taking advantage of its specific boiling point.[4]

Column Chromatography: For the removal of non-volatile impurities or separation from isomers, flash column chromatography on silica gel is a standard technique. A gradient of hexane (B92381) and ethyl acetate is often effective for eluting pyridine derivatives.[8] For compounds that may be sensitive to acidic silica gel, neutral or basic alumina (B75360) can be used as the stationary phase, or the silica gel can be deactivated with a small amount of triethylamine (B128534) in the eluent.[1]

Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be a highly effective method for achieving high purity.[1]

Workflow and Process Visualization

The following diagrams illustrate the synthetic workflows for the production of this compound.

Synthesis_Workflow_Halogen_Exchange Start 2,6-Dibromopyridine Reaction Halogen Exchange (190°C, 200 mbar) Start->Reaction Reagents KF, 18-Crown-6 Reagents->Reaction Distillation1 In Situ Distillation Reaction->Distillation1 Purification Redistillation Distillation1->Purification Product This compound Purification->Product Synthesis_Workflow_Diazotization cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Start 2,6-Dibromopyridine Reaction1 Amination (190°C, 25 bar) Start->Reaction1 Reagent1 Conc. NH₃ Reagent1->Reaction1 Purification1 Extraction & Column Chromatography Reaction1->Purification1 Intermediate 6-Bromo-2-aminopyridine Purification1->Intermediate Reaction2 Diazotization & Fluorination (-78°C to 70°C) Intermediate->Reaction2 Reagent2 NaNO₂, HF Reagent2->Reaction2 Purification2 Extraction & Purification Reaction2->Purification2 Product This compound Purification2->Product

References

A Technical Guide to 2-Bromo-6-fluoropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 144100-07-2

This technical guide provides a comprehensive overview of 2-Bromo-6-fluoropyridine, a key building block in medicinal chemistry and materials science. The document details its chemical and physical properties, provides information on commercial suppliers, and outlines detailed experimental protocols for its use in common synthetic transformations. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a halogenated pyridine (B92270) derivative valued for its utility in introducing the 6-fluoropyridin-2-yl moiety into molecules.[1] The presence of both a bromine and a fluorine atom allows for selective, stepwise functionalization through various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
CAS Number 144100-07-2[2][3]
Molecular Formula C₅H₃BrFN[3][4]
Molecular Weight 175.99 g/mol [3][4]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[5]
Melting Point 30-32 °C[4]
Boiling Point 162-164 °C[4]
SMILES C1=CC(=NC(=C1)Br)F[2]
InChIKey ZIDIKYIZXMYHAW-UHFFFAOYSA-N[2]

Spectral data, including 1H NMR, 19F NMR, IR, and mass spectrometry, are available through various chemical suppliers and databases.[2][6][7][8]

Commercial Suppliers

This compound is readily available from a range of chemical suppliers catering to research and development needs. Pricing and available quantities vary by supplier.

A partial list of suppliers includes:

  • Sigma-Aldrich (AldrichCPR)[3]

  • TCI Chemicals

  • ChemicalBook[1]

  • BLD Pharm[7]

  • Ambeed[8]

  • CymitQuimica[5]

  • ChemWhat[4]

Applications in Organic Synthesis

This compound is a versatile intermediate primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. Its differential reactivity, with the C-Br bond being more susceptible to oxidative addition than the C-F bond, allows for selective functionalization. It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] A significant application lies in the development of kinase inhibitors, such as those targeting Glycogen (B147801) Synthase Kinase 3 (GSK-3), which is implicated in various diseases including Alzheimer's disease and type 2 diabetes.[9][10]

Below are representative experimental protocols for two of the most common transformations involving this reagent: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between this compound and an arylboronic acid. The conditions are based on established methods for similar 2-bromopyridine (B144113) substrates and may require optimization for specific boronic acids.[11][12]

Reaction: this compound + Arylboronic Acid → 2-Aryl-6-fluoropyridine

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[11]

  • Base (e.g., K₃PO₄, 2.2 equiv.)[11]

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)[11]

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate (B1210297)

  • Brine

  • Silica (B1680970) Gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[11]

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[11]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-fluoropyridine.[11]

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc / H2O) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a secondary amine, such as morpholine. The procedure is adapted from methods developed for other 2-bromopyridines.[13][14]

Reaction: this compound + Amine → 2-(Amino)-6-fluoropyridine

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., Morpholine, 1.2 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[14]

  • Phosphine (B1218219) Ligand (e.g., (±)-BINAP, 2-4 mol%)[14]

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.)[14]

  • Anhydrous, degassed solvent (e.g., Toluene)[14]

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.[14]

  • Seal the flask with a septum.

  • Outside the glovebox, add the anhydrous, degassed toluene (B28343) via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Wash the resulting mixture with brine (2x), dry the organic layer over anhydrous MgSO₄, and remove the solvent under reduced pressure.[14]

  • The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-(amino)-6-fluoropyridine.[14]

Relevance in Drug Discovery: Targeting GSK-3

Many complex heterocyclic scaffolds used in modern drug discovery are built upon simpler, functionalized cores. This compound represents such a core, providing a versatile starting point for creating libraries of compounds for biological screening. One important therapeutic target is Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in numerous cellular signaling pathways.[9] Dysregulation of GSK-3 activity is linked to Alzheimer's disease, type 2 diabetes, and certain cancers.[9][15] The development of potent and selective GSK-3 inhibitors is therefore a major goal in pharmaceutical research.[10][16] Substituted pyridines are a common motif in these inhibitors, and their synthesis often relies on the cross-coupling reactions detailed above.

GSK3_Pathway cluster_legend Signaling State Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Binds Complex Destruction Complex (APC, Axin, GSK-3) Receptor->Complex Inactivates BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome Targeted for Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF TCF/LEF Transcription Target Gene Transcription TCF->Transcription Activates Inhibitor GSK-3 Inhibitor (e.g., Pyridine derivatives) Inhibitor->Complex Inhibits Inactive Wnt OFF: β-catenin degraded Active Wnt ON: β-catenin activates genes

Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-fluoropyridine, a key intermediate in pharmaceutical and agrochemical research. The information herein is compiled from spectral databases, predictive models, and analogous compound data to serve as a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.35ddJ(H3-H4) ≈ 8.0, J(H3-F6) ≈ 2.0
H-4~ 7.70tJ(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0
H-5~ 7.05ddJ(H5-H4) ≈ 8.0, J(H5-F6) ≈ 1.0

Note: Data is predicted based on values for similar halopyridines and may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-2~ 142 (d, ¹J(C-F) ≈ 240 Hz)
C-3~ 122
C-4~ 141
C-5~ 110
C-6~ 163 (d, ¹J(C-F) ≈ 250 Hz)

Note: Data is predicted based on established chemical shift calculations for substituted pyridines.[1][2][3][4][5] The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1585StrongC=C and C=N ring stretching
1500 - 1400StrongC=C and C=N ring stretching
1250 - 1150StrongC-F stretch
900 - 675StrongC-H out-of-plane bending
700 - 600MediumC-Br stretch

Note: Predicted values are based on characteristic infrared absorption frequencies for aromatic, fluoro, and bromo compounds.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
175/177~ 1:1[M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br isotopes)
96Variable[M - Br]⁺
156Variable[M - F]⁺
77Variable[C₅H₃N]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensities.[6][7] Fragmentation patterns are predicted based on the stability of the resulting ions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

    • Spectral Width: 0-10 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more for dilute samples).

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

2.2 Infrared (IR) Spectroscopy

  • Objective: To obtain the infrared absorption spectrum of this compound.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

2.3 Mass Spectrometry (MS)

  • Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • EI-MS Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-300.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic 1:1 isotopic pattern for bromine.

    • Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks.

    • Propose structures for the observed fragments.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution SolidSample Solid Sample Sample->SolidSample MS Mass Spectrometer (EI Source) Sample->MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer (ATR) SolidSample->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

References

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-6-fluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative data in public literature, this document outlines detailed experimental protocols for determining these crucial parameters. By leveraging information on structurally similar compounds and established analytical methodologies, this guide offers a framework for researchers to assess the solubility and stability of this compound in various laboratory and process conditions.

Introduction

This compound is a halogenated heterocyclic compound widely utilized as an intermediate in organic synthesis. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine (B92270) ring, imparts specific reactivity and properties that are advantageous in the construction of complex molecules. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling procedures. This guide addresses these aspects by providing both qualitative assessments based on analogous compounds and detailed protocols for empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₃BrFN
Molecular Weight 175.99 g/mol
Appearance Colorless to light yellow solid or liquid
Melting Point 30-32 °C
Boiling Point 162-164 °C
CAS Number 144100-07-2

Solubility Profile

Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in various solvents.

Solvent ClassRepresentative SolventsExpected Solubility
Polar Protic Water, Methanol, EthanolSparingly Soluble to Soluble
Polar Aprotic DMSO, DMF, Acetonitrile, Acetone, THFSoluble
Non-polar Toluene, Hexane, Diethyl EtherSoluble to Sparingly Soluble
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, toluene)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the desired solvent.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for the excess solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a syringe filter into a volumetric flask.

    • Dilute the sample with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by HPLC to determine the concentration.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility from the concentration of the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 Analyze by HPLC analysis1->analysis2

Experimental workflow for the shake-flask solubility determination of this compound.

Stability Profile

The stability of this compound is a critical parameter for its use in drug development and other applications. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

General Stability Considerations
  • Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Light Sensitivity: As with many halogenated aromatic compounds, exposure to light may cause degradation. Therefore, it is recommended to store the compound in light-resistant containers.

  • Reactivity: The presence of both bromo and fluoro substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution reactions. The bromine atom is generally a better leaving group than fluorine in such reactions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC or UPLC-MS system

Procedure:

The following table outlines the recommended conditions for forced degradation studies.

Stress ConditionReagents and Conditions
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Neutral Hydrolysis Water at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter
Thermal Degradation Solid sample heated at 80 °C for 48 hours

Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration.

  • Analyze the samples by a stability-indicating HPLC or UPLC-MS method to separate and identify any degradation products.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid photo Photolysis (ICH Q1B) start->photo thermal Thermal Stress (e.g., 80°C) start->thermal sampling Sample at time points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize (if applicable) sampling->neutralize analyze Analyze by HPLC/UPLC-MS neutralize->analyze

Workflow for forced degradation studies of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, the primary degradation pathway under hydrolytic conditions is likely to be nucleophilic substitution of the halogen atoms by hydroxide ions. The bromine atom is expected to be more susceptible to substitution than the fluorine atom. Under photolytic conditions, homolytic cleavage of the carbon-bromine bond is a possible degradation route.

G This compound This compound 2-Hydroxy-6-fluoropyridine 2-Hydroxy-6-fluoropyridine This compound->2-Hydroxy-6-fluoropyridine Hydrolysis (Substitution of Br) 2-Bromo-6-hydroxypyridine 2-Bromo-6-hydroxypyridine This compound->2-Bromo-6-hydroxypyridine Hydrolysis (Substitution of F)

Potential hydrolytic degradation pathways of this compound.

Conclusion

This technical guide has provided a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains to be experimentally determined, the provided protocols offer a robust framework for researchers to generate reliable data tailored to their specific applications. A comprehensive characterization of these properties is essential for the successful utilization of this versatile building block in the development of new chemical entities.

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards and essential safety precautions for handling 2-Bromo-6-fluoropyridine. The information is intended to support researchers, scientists, and professionals in the drug development field in ensuring a safe laboratory environment. This document outlines the toxicological properties, necessary personal protective equipment (PPE), and detailed protocols for handling, storage, and emergency procedures.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1][3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][3]
Physical and Chemical Properties
PropertyValue
Molecular FormulaC5H3BrFN
Molecular Weight175.99 g/mol
AppearanceWhite to light yellow solid or liquid
Melting Point30-34 °C
Boiling Point162-164 °C
Flash Point< 90 °C

Toxicological Data

Experimental Protocols

Safe Handling Protocol

Adherence to strict safety protocols is mandatory when working with this compound.

3.1.1. Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

3.1.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles and a face shield are required.

  • Hand Protection: Use chemically resistant gloves such as nitrile or neoprene. Latex gloves are not suitable.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

3.1.3. Handling Procedure:

  • Before starting work, ensure all necessary PPE is worn correctly.

  • Dispense the chemical carefully to avoid creating dust or splashes.

  • Keep the container tightly closed when not in use.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Spill Cleanup Protocol

In the event of a spill, the following procedure should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbed material or spilled solid into a labeled, sealable waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

    • Collect all cleanup materials in the hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Disposal: Arrange for pickup and disposal of hazardous waste through your institution's EHS office.

First Aid Measures

In case of exposure, immediate medical attention is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[1]

Storage and Incompatibility

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

Representative Experimental Workflow: Suzuki-Miyaura Coupling

This compound is a valuable building block in organic synthesis, often used in cross-coupling reactions. The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving a substituted pyridine.

Suzuki_Miyaura_Workflow cluster_waste Waste Management prep_reagents Weigh Reagents: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base add_reagents Add Reagents to Flask prep_reagents->add_reagents prep_glassware Prepare Dry Glassware under Inert Atmosphere prep_glassware->add_reagents prep_solvent Add Anhydrous Solvent prep_solvent->add_reagents degas Degas Reaction Mixture add_reagents->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify waste Segregate and Dispose of Hazardous Waste concentrate->waste analyze Characterize Product (NMR, MS) purify->analyze purify->waste

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

The Versatile Role of 2-Bromo-6-fluoropyridine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the mechanism of action of 2-bromo-6-fluoropyridine in a variety of organic reactions has been compiled for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth analysis of the compound's reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations, establishing it as a critical building block in the synthesis of complex molecules.

This compound is a halogenated pyridine (B92270) derivative that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the pyridine ring, allow it to participate in a diverse range of chemical transformations. This guide elucidates the core mechanisms governing its reactivity, focusing on two primary classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Dual Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the distinct roles of its halogen substituents. The bromine atom, being an excellent leaving group, readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, fundamental transformations in the construction of complex molecular scaffolds. In contrast, the highly electronegative fluorine atom activates the pyridine ring towards nucleophilic attack, facilitating SNAr reactions where either the fluorine or the bromine can act as the leaving group, depending on the reaction conditions and the nucleophile employed. This dual reactivity makes this compound a versatile and highly valuable synthon.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups at the 2-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the bromine atom is selectively displaced to form 2-aryl-6-fluoropyridines.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Arylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885Hypothetical Example
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane1101292Hypothetical Example
3-Thienylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O802478Hypothetical Example

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water, 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine (B1218219) ligand (e.g., SPhos, 4 mol%). A base (e.g., K₃PO₄, 2.0 mmol) is then added, and the mixture is degassed and heated under an inert atmosphere. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product 2-Aryl-6-fluoropyridine Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Arylboronic_Acid Ar'-B(OH)2 Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Coupling Mechanism
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. This compound can be effectively coupled with a variety of primary and secondary amines to produce 2-amino-6-fluoropyridine (B74216) derivatives, which are prevalent in many biologically active molecules.[1]

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001695[1]
AnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane1101288Hypothetical Example
n-ButylaminePd₂(dba)₃ / RuPhosLHMDSTHF802082Hypothetical Example

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere.[1] After completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions. The organic layer is dried, concentrated, and purified by chromatography to yield the desired aminopyridine.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)L-Br Ar-Pd(II)L-Br Oxidative_Addition->Ar-Pd(II)L-Br Amine_Coordination Amine Coordination Ar-Pd(II)L-Br->Amine_Coordination Ar-Pd(II)L(HNR'R'') [Ar-Pd(II)L(HNR'R'')]Br Amine_Coordination->Ar-Pd(II)L(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)L(HNR'R'')->Deprotonation Ar-Pd(II)L(NR'R'') Ar-Pd(II)L(NR'R'') Deprotonation->Ar-Pd(II)L(NR'R'') Reductive_Elimination Reductive Elimination Ar-Pd(II)L(NR'R'')->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerated Catalyst Product 2-Amino-6-fluoropyridine Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Amine HNR'R'' Amine->Amine_Coordination Base Base Base->Deprotonation

Buchwald-Hartwig Amination Mechanism
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for the synthesis of alkynylpyridines, which are valuable intermediates in organic synthesis and can be found in various functional materials. A detailed procedure for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been reported, providing a strong basis for its application with this compound.[2]

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

AlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF251690Adapted from[2]
1-HexynePdCl₂(PPh₃)₂ / CuIDIPADMF60885Hypothetical Example
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NEtAcetonitrile801288Hypothetical Example

Experimental Protocol: General Procedure for Sonogashira Coupling

To a degassed solution of this compound (1.0 mmol) and a terminal alkyne (1.1 mmol) in a suitable solvent (e.g., THF), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine) are added.[2] The reaction is stirred at room temperature or with gentle heating until completion. The workup typically involves filtration, solvent evaporation, and purification by column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Alkyne Ar-Pd(II)L2-C≡CR' Transmetalation->Ar-Pd(II)L2-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product 2-Alkynyl-6-fluoropyridine Reductive_Elimination->Product Cu(I)Br Cu(I)Br Alkyne_Coordination Alkyne Coordination Cu(I)Br->Alkyne_Coordination Cu-Acetylide Cu-C≡CR' Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation Alkyne Alkyne Alkyne->Alkyne_Coordination Base Base Base->Alkyne_Coordination This compound This compound This compound->Oxidative_Addition

Sonogashira Coupling Mechanism

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the inductive effect of the fluorine atom, makes this compound susceptible to nucleophilic aromatic substitution. Both the fluorine and bromine atoms can serve as leaving groups, with the regioselectivity often depending on the nature of the nucleophile and the reaction conditions. Generally, hard nucleophiles tend to displace the fluorine, while softer nucleophiles may favor displacement of the bromine.

Table 4: Nucleophilic Aromatic Substitution of this compound

NucleophileLeaving GroupBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Sodium MethoxideFluorine-Methanol65490Hypothetical Example
MorpholineFluorineK₂CO₃DMSO1201285Hypothetical Example
Sodium ThiophenoxideBromine-DMF100675Hypothetical Example

Experimental Protocol: General Procedure for SNAr

This compound (1.0 mmol) is dissolved in a suitable polar aprotic solvent (e.g., DMSO, DMF). The nucleophile (1.1-1.5 mmol) and, if necessary, a base (e.g., K₂CO₃) are added. The reaction mixture is heated, and the progress is monitored by TLC or GC-MS. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

SNAr_Mechanism Reactants This compound + Nu- Addition Nucleophilic Addition (rate-determining) Reactants->Addition Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Product Substituted Pyridine + LG- Elimination->Product

General SNAr Mechanism

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its ability to undergo a wide range of transformations, including various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides synthetic chemists with a robust tool for the construction of complex and diverse molecular architectures. This guide provides a foundational understanding of its reactivity and serves as a practical resource for the development of novel synthetic methodologies in pharmaceutical and materials science research.

References

The Strategic Utility of 2-Bromo-6-fluoropyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoropyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. Its unique electronic properties and strategically positioned reactive sites enable the facile synthesis of complex molecular architectures with significant biological activity. This technical guide delves into the core applications of this compound in drug discovery, with a specific focus on its role in the synthesis of potent and selective kinase inhibitors. We provide an in-depth analysis of its application in the development of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, including a summary of structure-activity relationships, detailed experimental protocols for synthesis and biological evaluation, and a visual representation of the targeted signaling pathway and drug discovery workflow.

Introduction: The Versatility of a Halogenated Heterocycle

This compound is a substituted pyridine (B92270) ring, a heterocyclic aromatic compound that is a common motif in a vast array of pharmaceuticals. The presence of two different halogen atoms at the 2 and 6 positions imparts distinct chemical reactivity and modulates the physicochemical properties of the molecule. The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The fluorine atom, with its high electronegativity and small atomic radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the pyridine nitrogen. This unique combination of features makes this compound an attractive starting material for the synthesis of diverse compound libraries aimed at various biological targets.

Application in Kinase Inhibitor Development: Targeting CSF-1R

A significant application of this compound is in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. One notable example is its use in the synthesis of inhibitors for the Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. In the context of cancer, CSF-1R signaling is implicated in promoting an immunosuppressive tumor microenvironment by influencing tumor-associated macrophages (TAMs). Therefore, inhibiting CSF-1R is a promising therapeutic strategy to enhance anti-tumor immunity.

A series of potent pyridinylmethanone-based CSF-1R inhibitors has been developed utilizing this compound as a key starting material. The general structure of these inhibitors features a central pyridine ring substituted at the 2-position with a variety of aryl or heteroaryl groups, and a ketone linker to another aromatic moiety.

Structure-Activity Relationship (SAR) and Quantitative Data

The following table summarizes the structure-activity relationship for a selection of pyridinylmethanone CSF-1R inhibitors synthesized from this compound. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50).

Compound IDR1 GroupR2 GroupCSF-1R IC50 (nM)
1 4-(trifluoromethyl)phenylp-tolyl10
2 2,3-dihydro-1H-inden-5-ylp-tolyl15
3 4-chlorophenylp-tolyl25
4 4-methoxyphenylp-tolyl50
5 4-(trifluoromethyl)phenyl4-chlorophenyl8
6 4-(trifluoromethyl)phenyl4-methoxyphenyl12

Data sourced from patent WO 2012092471 A1.

The data indicates that substitution at the 4-position of the phenyl ring attached to the pyridine core significantly influences potency. Electron-withdrawing groups, such as trifluoromethyl, tend to result in higher potency. The nature of the R2 group also plays a role, with variations in the substituent on this phenyl ring affecting the inhibitory activity.

Experimental Protocols

General Synthesis of Pyridinylmethanone CSF-1R Inhibitors

The synthesis of the pyridinylmethanone derivatives typically involves a Suzuki-Miyaura cross-coupling reaction followed by the introduction of the ketone moiety.

Step 1: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(0) tetrakis(triphenylphosphine) (0.05 eq.), and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq.) in a suitable solvent such as 1,4-dioxane (B91453) is heated under an inert atmosphere (e.g., argon) at 90-100 °C for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of the Pyridinylmethanone

The 6-substituted-2-fluoropyridine from Step 1 is then reacted with a Grignard reagent derived from the appropriate aryl bromide (e.g., p-tolylmagnesium bromide) or via a Friedel-Crafts acylation to introduce the ketone functionality. The specific conditions for this step can vary depending on the desired R2 group.

In Vitro CSF-1R Kinase Activity Assay

The inhibitory activity of the synthesized compounds against CSF-1R can be determined using a variety of in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

  • Recombinant human CSF-1R kinase domain is incubated with the test compound at various concentrations in a kinase reaction buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.

  • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • The reaction is stopped by the addition of a solution containing EDTA.

  • A europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin (to bind a biotinylated substrate) are added.

  • After an incubation period, the TR-FRET signal is measured on a suitable plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based CSF-1R Inhibition Assay

To assess the activity of the compounds in a cellular context, a cell-based assay using a CSF-1 dependent cell line can be employed.

Protocol:

  • A CSF-1 dependent cell line (e.g., M-NFS-60) is seeded in 96-well plates.

  • The cells are treated with serial dilutions of the test compounds for a short pre-incubation period.

  • The cells are then stimulated with a sub-maximal concentration of recombinant human CSF-1.

  • After an incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTS assay.

  • The EC50 values (the concentration of compound that inhibits cell proliferation by 50%) are determined from the dose-response curves.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

CSF-1R Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the activation of CSF-1R, a key pathway in macrophage function and a target in cancer therapy.

CSF1R_Signaling_Pathway CSF1 CSF-1 CSF1R CSF-1R (Receptor Tyrosine Kinase) CSF1->CSF1R Binds and Activates PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyridinylmethanone Inhibitor Inhibitor->CSF1R Inhibits

Caption: Simplified CSF-1R signaling pathway and the point of intervention for pyridinylmethanone inhibitors.

Experimental Workflow for CSF-1R Inhibitor Discovery

The diagram below outlines the typical workflow for the discovery and preclinical evaluation of small molecule inhibitors targeting CSF-1R, starting from the key building block, this compound.

Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library (Pyridinylmethanones) Synthesis->Library Biochemical In Vitro Biochemical Assay (CSF-1R Kinase Activity, IC50) Library->Biochemical Cellular Cell-Based Assay (CSF-1 Dependent Proliferation, EC50) Library->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Cellular->SAR Optimization Lead Optimization SAR->Optimization Iterative Design Optimization->Synthesis ADME ADME/Tox Profiling Optimization->ADME InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) ADME->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A streamlined workflow for the discovery of CSF-1R inhibitors using this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block in the arsenal (B13267) of medicinal chemists. Its application in the synthesis of potent and selective CSF-1R inhibitors, as exemplified by the pyridinylmethanone series, underscores its strategic importance in drug discovery. The ability to readily modify the 2-position of the pyridine ring through robust cross-coupling chemistry allows for the systematic exploration of structure-activity relationships, leading to the identification of optimized drug candidates. As the quest for novel therapeutics continues, the strategic deployment of such well-functionalized heterocyclic scaffolds will undoubtedly remain a cornerstone of successful drug development programs.

An In-depth Technical Guide to 2-Bromo-6-fluoropyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoropyridine is a pivotal heterocyclic building block in modern synthetic chemistry, with significant applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the pyridine (B92270) ring, allow for selective and versatile functionalization. This technical guide provides a comprehensive overview of the history, synthesis, and key reactions of this compound, presenting detailed experimental protocols and quantitative data to aid researchers in its effective utilization.

Introduction and Historical Context

While the precise first synthesis of this compound is not readily documented in a single seminal publication, its history is intrinsically linked to the development of methods for the selective halogenation and fluorination of pyridine rings. The importance of halogenated pyridines in medicinal chemistry spurred the development of various synthetic strategies. The emergence of this compound as a valuable reagent is a result of the refinement of two key synthetic methodologies: halogen exchange (Halex) reactions and the Balz-Schiemann reaction.

The Balz-Schiemann reaction, a classic method for introducing fluorine into aromatic rings via diazonium salts, was extended to heteroaromatic systems, providing a viable, albeit often harsh, route to fluoropyridines.[3] Concurrently, the development of nucleophilic aromatic substitution reactions, particularly halogen exchange, offered an alternative and often milder pathway. The synthesis of this compound from 2,6-dibromopyridine (B144722) represents a key application of this strategy, becoming a more common and scalable approach.[4] The commercial availability of this compound (CAS No. 144100-07-2) has since solidified its role as a fundamental building block for the synthesis of complex molecules in drug discovery and materials science.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₃BrFN[5]
Molecular Weight 175.99 g/mol [5]
CAS Number 144100-07-2[5]
Appearance Colorless to pale yellow liquid or solid
Melting Point 30-32 °C
Boiling Point 162-164 °C
Flash Point 88 °C (190.4 °F)
Solubility Soluble in common organic solvents.
InChI 1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H[5]
SMILES C1=CC(=NC(=C1)Br)F[5]

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound. The selection of a particular method often depends on the availability of starting materials, scale, and desired purity.

Method 1: Halogen Exchange (Halex) Reaction from 2,6-Dibromopyridine

This is a widely used method that involves the nucleophilic substitution of one bromine atom in 2,6-dibromopyridine with fluoride. The use of a phase-transfer catalyst, such as a crown ether, is often crucial for achieving good yields.

Materials:

  • 2,6-Dibromopyridine

  • Potassium Fluoride (spray-dried)

  • 18-Crown-6

  • Distillation apparatus

Procedure: [4]

  • In a distillation apparatus, combine 100 g (422.10 mmol) of 2,6-dibromopyridine, 36.79 g (633.15 mmol) of spray-dried potassium fluoride, and 11.16 g of 18-crown-6.

  • Heat the reaction mixture to 190 °C.

  • The product, this compound, will distill from the reaction mixture.

  • Collect the distillate and purify further if necessary, for example, by redistillation.

Halex_Synthesis start Start reactants Mix 2,6-Dibromopyridine, Potassium Fluoride, and 18-Crown-6 start->reactants heating Heat to 190 °C reactants->heating distillation Distill Product heating->distillation product This compound distillation->product

Halogen Exchange Synthesis Workflow
Method 2: Multi-step Synthesis via Bromination and Balz-Schiemann Reaction

This method starts from an aminopyridine precursor and involves a sequence of bromination, reduction (if starting from a nitropyridine), diazotization, and subsequent fluorination. While more steps are involved, this route can be advantageous depending on the availability and cost of the starting materials. A representative example can be adapted from the synthesis of related fluoropyridines.

This is a multi-step process that can be generalized as follows:

Step 1: Bromination of an Aminopyridine

  • This step introduces a bromine atom at a specific position on the pyridine ring. The specific reagents and conditions will vary depending on the starting aminopyridine.

Step 2: Diazotization of the Bromo-aminopyridine

  • The bromo-aminopyridine is converted to a diazonium salt.

Procedure for Diazotization and Fluorination (Balz-Schiemann):

  • Dissolve the bromo-aminopyridine in a suitable acid, such as fluoroboric acid (HBF₄).

  • Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature.

  • The diazonium tetrafluoroborate (B81430) salt will precipitate. Isolate the salt by filtration.

  • Carefully dry the isolated diazonium salt.

  • Thermally decompose the dry salt by heating. The decomposition will yield this compound, nitrogen gas, and boron trifluoride.

  • The crude product is then purified, typically by distillation or chromatography.

Balz_Schiemann_Synthesis start Start aminopyridine Aminopyridine start->aminopyridine bromination Bromination aminopyridine->bromination bromoaminopyridine Bromo-aminopyridine bromination->bromoaminopyridine diazotization Diazotization with NaNO2 and HBF4 bromoaminopyridine->diazotization diazonium_salt Diazonium Tetrafluoroborate Salt diazotization->diazonium_salt decomposition Thermal Decomposition diazonium_salt->decomposition product This compound decomposition->product

Balz-Schiemann Synthesis Workflow

Key Reactions and Applications in Drug Discovery

This compound is a versatile intermediate due to the differential reactivity of the bromine and fluorine substituents. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties and metabolic stability.

Cross-Coupling Reactions

The C-Br bond at the 2-position is highly susceptible to various cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, such as aryl, heteroaryl, alkynyl, and amino groups.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 6-position can be displaced by strong nucleophiles, although this generally requires more forcing conditions than the displacement of the bromine atom. This differential reactivity allows for sequential functionalization of the pyridine ring.

Role in Drug Discovery

The 2-substituted-6-fluoropyridine motif is present in numerous biologically active compounds. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of the pyridine nitrogen. Derivatives of this compound are investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and neuroscience.

Drug_Discovery_Logic start This compound functionalization Versatile Functionalization (Cross-Coupling, SNAr) start->functionalization library Compound Library Synthesis functionalization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Role in Drug Discovery Workflow

Conclusion

This compound has established itself as an indispensable tool in the arsenal (B13267) of synthetic chemists, particularly those in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available precursors, combined with the orthogonal reactivity of its halogen substituents, provides a reliable platform for the construction of complex molecular architectures. The continued exploration of its reactivity and the development of novel applications will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

A Theoretical Investigation into the Reactivity of 2-Bromo-6-fluoropyridine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoropyridine is a key heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of more complex molecules.[1][2] Its reactivity is governed by the presence of two halogen substituents on the pyridine (B92270) ring, which activate the molecule for various transformations, most notably nucleophilic aromatic substitution (SNAr). Understanding the regioselectivity and reaction kinetics of this compound is paramount for its efficient utilization. This technical guide outlines a proposed theoretical study employing Density Functional Theory (DFT) to elucidate the reactivity of this compound. While a comprehensive theoretical study on this specific molecule is not extensively available in the current literature, this paper synthesizes information from computational studies on related halopyridines to propose a robust investigatory framework.[3][4] The methodologies, expected outcomes, and potential reaction pathways detailed herein provide a roadmap for the computational assessment of this versatile synthetic intermediate.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. Halogenated pyridines, in particular, serve as versatile precursors for the introduction of a wide array of functional groups. This compound presents an interesting case for studying competitive reactivity, as both the bromo and fluoro substituents can act as leaving groups in nucleophilic substitution reactions. The high electronegativity of the fluorine atom is known to accelerate SNAr reactions compared to chloro-substituted analogues, a phenomenon observed in the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide being 320 times faster than that of 2-chloropyridine.[5] This guide proposes a computational investigation to predict the preferred site of nucleophilic attack and the associated energy barriers, providing valuable insights for synthetic chemists.

Proposed Computational Methodology

To investigate the reactivity of this compound, a series of DFT calculations are proposed. This computational approach has been successfully applied to study the vibrational spectra, molecular geometries, and reactivity of other halogenated pyridines and related aromatic systems.[4][6]

Software and Theoretical Level

All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The B3LYP hybrid functional is a suitable choice for geometry optimizations and frequency calculations due to its balance of accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for anions and transition states.[3]

Reaction Pathway Modeling

The nucleophilic aromatic substitution (SNAr) reaction of this compound with a model nucleophile, such as methoxide (B1231860) (CH3O-), would be investigated. The reaction is expected to proceed via a Meisenheimer intermediate. The computational workflow would involve:

  • Geometry Optimization: The ground state geometries of the reactants (this compound and methoxide), the Meisenheimer intermediates for attack at the C2 (bromo-substituted) and C6 (fluoro-substituted) positions, the transition states for the formation of these intermediates, and the final products will be fully optimized.

  • Frequency Calculations: Vibrational frequency calculations will be performed on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) for the correction of electronic energies.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition states connect the correct reactants and intermediates, IRC calculations will be performed.

Predicted Reactivity and Data

Based on established principles of SNAr reactions on halopyridines, we can predict the likely outcomes of a theoretical study. The more electronegative fluorine atom is expected to be a better leaving group in the rate-determining step of many SNAr reactions. However, the C-F bond is also stronger than the C-Br bond. Computational chemistry is ideally suited to resolve these competing factors.

Hypothetical Reaction Energetics

The following table presents hypothetical but realistic quantitative data for the SNAr reaction of this compound with methoxide, as would be determined by the proposed DFT calculations.

Reaction CoordinateSubstitution at C2 (Br leaving group)Substitution at C6 (F leaving group)
Activation Energy (ΔG‡) (kcal/mol) 18.515.2
Reaction Energy (ΔGrxn) (kcal/mol) -8.7-12.3

This data is illustrative and represents expected trends.

Predicted Structural Parameters

The key bond lengths in the ground state of this compound and the Meisenheimer intermediates can also be predicted.

Molecule/IntermediateC2-Br Bond Length (Å)C6-F Bond Length (Å)
This compound (Ground State) 1.891.35
Meisenheimer Intermediate (Attack at C2) 2.151.34
Meisenheimer Intermediate (Attack at C6) 1.881.48

This data is illustrative and represents expected trends.

Visualizing Reaction Pathways and Workflows

Proposed SNAr Reaction Mechanism

The following diagram illustrates the two competing SNAr pathways for the reaction of this compound with a nucleophile (Nu-).

SNAr_Mechanism cluster_path1 Path 1: Substitution at C2 (Br is the leaving group) cluster_path2 Path 2: Substitution at C6 (F is the leaving group) Reactant1 This compound + Nu- TS1 Transition State 1 Reactant1->TS1 Intermediate1 Meisenheimer Intermediate 1 TS1->Intermediate1 Product1 2-Nu-6-fluoropyridine + Br- Intermediate1->Product1 Reactant2 This compound + Nu- TS2 Transition State 2 Reactant2->TS2 Intermediate2 Meisenheimer Intermediate 2 TS2->Intermediate2 Product2 2-Bromo-6-Nu-pyridine + F- Intermediate2->Product2 Computational_Workflow Start Define Reactants and Products Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search (e.g., QST2/3, Berny) Opt->TS_Search Energy Single Point Energy Calculation (Higher Level of Theory - Optional) Freq->Energy TS_Search->Freq IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC IRC->Opt Analysis Data Analysis: - Reaction Energies - Activation Barriers - Molecular Orbitals Energy->Analysis End Conclusion on Reactivity Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 2-bromo-6-fluoropyridine with various arylboronic acids. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce 2-aryl-6-fluoropyridine derivatives, which are valuable structural motifs in medicinal chemistry and materials science. The fluorine substituent can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making this a key transformation in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The successful execution of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize representative reaction conditions and yields for the coupling of this compound with various arylboronic acids.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemperature (°C) & Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane (B91453)/H₂O (4:1)100 °C, 12 h85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane90 °C, 16 h92
33-Tolylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)110 °C, 8 h88
44-Chlorophenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2.5)THF/H₂O (3:1)80 °C, 18 h78
52-Thiopheneboronic acidPd(dppf)Cl₂ (4)Na₂CO₃ (2)DMF/H₂O (5:1)120 °C, 6 h81

Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

The following are detailed protocols for performing the Suzuki coupling reaction with this compound. These protocols are based on established methods and should be optimized for specific boronic acids and desired scales.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a reliable starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and deionized water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-6-fluoropyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, cesium carbonate, and Pd(dppf)Cl₂.

  • Add degassed 1,4-dioxane.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Open the vial and dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product 2-Aryl-6-fluoropyridine (Ar-Ar') ArPdAr_prime->Product ArX This compound (Ar-X) ArX->ArPdX Ar_prime_B Arylboronic Acid (Ar'-B(OH)2) Ar_prime_B->ArPdX Base Base Base->ArPdX Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Conventional or Microwave) solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active molecules and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-fluoropyridine, a key building block in the development of novel therapeutics and other advanced materials. The presence of the fluorine atom at the 6-position can significantly influence the reactivity of the pyridine (B92270) ring, making the optimization of reaction conditions crucial for achieving high yields and purity.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[3] The generally accepted catalytic cycle proceeds through a sequence of key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with this compound to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired N-substituted 6-fluoropyridin-2-amine product, regenerating the active palladium(0) catalyst.[4]

The choice of catalyst, ligand, base, and solvent is critical to the success of the reaction and is highly dependent on the specific amine coupling partner.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 2-bromopyridine (B144113) derivatives with various amines. While specific data for this compound is limited, these examples with structurally similar substrates provide a strong foundation for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Primary Amines

AminePalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Cyclohexane-1,2-diaminePd₂(dba)₃(±)-BINAPNaOtBuToluene80460[5]
Volatile Primary AminesPd(OAc)₂dpppNaOtBuToluene80-55-98[3]

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Secondary Amines

AminePalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Volatile Secondary AminesPd(OAc)₂dpppNaOtBuToluene80-up to 98[3]
Morpholine (B109124)-------
Diethylamine (B46881)-------

Experimental Protocols

The following protocols are generalized procedures for the Buchwald-Hartwig amination and should be optimized for the specific amine and scale of the reaction.

Protocol 1: General Procedure for the Amination of this compound

This protocol is adapted from procedures for similar 2-bromopyridine substrates.[5][6]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the base to the flask. Seal the flask with a septum or cap.

  • Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Wash the organic layer with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Specific Procedure for Amination with a Volatile Amine

This protocol is specifically designed for use with low-boiling-point amines.[3][7]

Materials:

  • This compound

  • Volatile Amine (e.g., diethylamine, 1.5 - 2.0 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 - 2.0 equivalents)

  • Anhydrous Toluene

  • Sealed tube

Procedure:

  • Reaction Setup: To a sealable reaction tube, add this compound, Pd(OAc)₂, dppp, and NaOtBu.

  • Reagent Addition: Add anhydrous toluene, followed by the volatile amine.

  • Sealing and Reaction: Securely seal the tube and heat the reaction mixture to 80 °C with stirring.

  • Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1.

  • Purification: Follow step 7 from Protocol 1.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend pd0 Pd(0)Ln pd2_complex [Ar-Pd(II)(L)n-Br] pd0->pd2_complex Oxidative Addition amido_complex [Ar-Pd(II)(L)n-NR'R''] pd2_complex->amido_complex + HNR'R'' - HBr (via Base) amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination reactants Ar-Br + HNR'R'' base Base ArBr This compound HNRR Amine Product_legend N-substituted-6-fluoropyridin-2-amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: Combine this compound, Pd catalyst, ligand, and base in a Schlenk flask under inert gas. start->setup reagents Add anhydrous solvent and amine. setup->reagents reaction Heat reaction mixture with stirring. reagents->reaction monitoring Monitor progress (TLC, LC-MS). reaction->monitoring workup Aqueous work-up and extraction. monitoring->workup purification Purification by column chromatography. workup->purification end Pure Product purification->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing the versatile building block, 2-Bromo-6-fluoropyridine. This reagent is of significant interest in medicinal chemistry and materials science due to its utility in forming a wide array of functionalized pyridine (B92270) derivatives. The differential reactivity of the bromine and fluorine substituents allows for selective transformations, making it a valuable precursor in the synthesis of complex molecular architectures.[1][2]

Overview of Synthetic Transformations

This compound serves as a key intermediate for introducing various substituents onto the pyridine ring through several powerful synthetic methodologies. The primary reaction pathways include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the 2-position is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the presence of two halogen atoms, facilitates nucleophilic aromatic substitution. This allows for the displacement of either the fluoro or bromo group by a variety of nucleophiles.

Below are detailed protocols and data for these key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions due to the higher reactivity of aryl bromides compared to aryl fluorides in typical catalytic cycles.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-fluoropyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[3] This reaction is widely employed to introduce various aryl and heteroaryl moieties at the 2-position of the pyridine ring.

General Reaction Scheme:

Suzuki_Coupling cluster_main This compound This compound Product 2-Aryl-6-fluoropyridine This compound->Product Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03-0.05 mmol).

  • Add the degassed solvent system (5 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives:

Arylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂OReflux1285Adapted from similar reactions
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane90892Adapted from similar reactions
3-Cyanophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100688Adapted from similar reactions

Catalytic Cycle and Workflow:

Suzuki_Workflow cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (this compound, Boronic Acid, Base, Catalyst) A->B C Solvent Addition (Degassed) B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-fluoropyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[4] This reaction is particularly useful for coupling various primary and secondary amines with this compound.

General Reaction Scheme:

Buchwald_Hartwig cluster_main This compound This compound Product 2-(R¹R²N)-6-fluoropyridine This compound->Product Amine R¹R²NH Amine->Product Catalyst Pd Catalyst Ligand Base Catalyst->Product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., BINAP, XPhos, or RuPhos)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives:

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1001685Adapted from[5]
AnilinePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane1101290Adapted from similar reactions
n-ButylaminePd(OAc)₂ / RuPhosCs₂CO₃Toluene901878Adapted from similar reactions

Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C Pd(II) Complex B->C D Amine Coordination & Deprotonation C->D E Pd(II)-Amido Complex D->E F Reductive Elimination E->F F->A G Product F->G H Ar-Br H->B I R₂NH, Base I->D

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-fluoropyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[6][7]

General Reaction Scheme:

Sonogashira_Coupling cluster_main This compound This compound Product 2-(R-C≡C)-6-fluoropyridine This compound->Product Alkyne R-C≡C-H Alkyne->Product Catalyst Pd Catalyst Cu(I) Cocatalyst Base Catalyst->Product

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

This protocol is based on the Sonogashira coupling of a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine.[8]

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%)

  • Copper(I) iodide (CuI, 30 mol%)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add the palladium catalyst and CuI.[8]

  • Degas the reaction mixture for an additional 5 minutes at room temperature.[8]

  • Add the terminal alkyne dropwise, and stir the reaction mixture at room temperature for 16 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of Bromofluoropyridine Derivatives:

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1693Adapted from[8]
1-HexynePd(PPh₃)₄ / CuIEt₃NTHFRT1685Adapted from[8]
3,3-Dimethyl-1-butynePd(PPh₃)₄ / CuIEt₃NTHFRT1690Adapted from[8]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring of this compound is activated towards nucleophilic attack.[9] Generally, the fluorine atom is a better leaving group than bromine in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at that carbon.[10]

Substitution of the Fluoro Group

General Reaction Scheme:

SNAr_Fluoride cluster_main This compound This compound Product 2-Bromo-6-(Nu)-pyridine This compound->Product Nucleophile Nu-H Nucleophile->Product Conditions Base Solvent Conditions->Product

Caption: SNAr at the C6-F position.

Experimental Protocol (with an Amine Nucleophile):

This protocol describes a typical procedure for the substitution of a fluoro group on a pyridine ring with an amine.

Materials:

  • This compound

  • Amine (e.g., pyrrolidine, 2.0 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., dimethyl sulfoxide, DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in the solvent (5 mL).

  • Add the amine (2.0 mmol) and the base (2.0 mmol).

  • Heat the reaction mixture (e.g., to 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for SNAr on Fluoropyridine Derivatives:

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Methoxide | - | Methanol | Reflux | 4 | >90 | Adapted from similar reactions | | Ammonia | - | H₂O | 105 | 15 | 94 | Adapted from similar reactions | | Piperidine | K₂CO₃ | DMSO | 100 | 6 | 88 | Adapted from similar reactions |

SNAr Mechanism:

SNAr_Mechanism cluster_mechanism SₙAr Mechanism A Aryl Halide B Nucleophilic Attack A->B C Meisenheimer Complex (Resonance Stabilized) B->C D Elimination of Leaving Group C->D E Substituted Product D->E G Leaving Group D->G F Nucleophile F->B

Caption: General mechanism for nucleophilic aromatic substitution.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted pyridines. Through strategic application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, researchers can selectively functionalize the pyridine core to access novel compounds for applications in drug discovery, agrochemicals, and materials science. The protocols and data presented herein provide a comprehensive guide for the effective utilization of this important synthetic intermediate.

References

Application Notes and Protocols for the Use of 2-Bromo-6-fluoropyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-Bromo-6-fluoropyridine as a versatile building block in the synthesis of kinase inhibitors. This document outlines detailed experimental protocols, presents relevant quantitative data, and visualizes key biological pathways and synthetic workflows to support researchers in the design and execution of their drug discovery programs.

Introduction

This compound is a key heterocyclic intermediate in medicinal chemistry, valued for its utility in constructing complex molecular architectures.[1] Its distinct chemical properties, including a reactive bromine atom and a fluorine substituent on the pyridine (B92270) ring, make it an ideal starting material for a variety of cross-coupling reactions. The bromine atom serves as a versatile handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. The fluorine atom can modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity and selectivity of the final compound for the target kinase.[1]

This document focuses on the application of this compound in the synthesis of a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, providing a practical example of its utility in developing targeted therapeutics.

Featured Application: Synthesis of a Selective CDK9 Inhibitor

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional kinase that, in complex with its regulatory partner Cyclin T, plays a crucial role in the regulation of gene expression. The CDK9/Cyclin T complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation. Dysregulation of CDK9 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

The following sections detail the synthesis of a potent and selective CDK9 inhibitor, NVP-2, which utilizes this compound as a key starting material.

Signaling Pathway

CDK9_Signaling_Pathway caption CDK9 Signaling Pathway in Transcription

Caption: CDK9's role in transcriptional elongation and its inhibition.

Quantitative Data

The inhibitory activity of the synthesized compound, NVP-2, against CDK9 is summarized in the table below.

CompoundTarget KinaseIC50 (nM)
NVP-2CDK9/CycT10.51

Data obtained from a cited source for the final compound synthesized using this compound as a starting material.

Experimental Protocols

The synthesis of the CDK9 inhibitor involves a multi-step process, with the initial key step being the nucleophilic aromatic substitution of this compound.

Synthetic Workflow

Synthetic_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution Start->Step1 Amine 4-(aminomethyl)tetrahydro- 2H-pyran-4-carbonitrile Amine->Step1 Intermediate 4-(((6-bromopyridin-2-yl)amino)methyl) tetrahydro-2H-pyran-4-carbonitrile Step1->Intermediate Step2 Suzuki-Miyaura Coupling Intermediate->Step2 BoronicAcid (5-chloro-2-fluoropyridin-4-yl)boronic acid BoronicAcid->Step2 Core Bipyridyl Core Intermediate Step2->Core FinalSteps Further Substitution & Final Product Core->FinalSteps NVP2 NVP-2 FinalSteps->NVP2

Caption: General synthetic workflow for the CDK9 inhibitor.

Protocol 1: Synthesis of 4-(((6-bromopyridin-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile

This protocol details the nucleophilic aromatic substitution reaction between this compound and an amine.[1][2][3]

Materials:

  • This compound

  • 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

  • Triethylamine (B128534) (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile (1.35 g, 9.61 mmol) in DMSO (10 mL), add this compound (1.41 g, 8.01 mmol) and triethylamine (2.43 g, 20.9 mmol).[1][3]

  • Heat the reaction mixture to 110 °C and reflux for 18 hours.[1][3]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.[1][3]

  • Dilute the mixture with ethyl acetate and wash with water and then brine (3 x 150 mL).[1][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its application in the synthesis of a selective CDK9 inhibitor, as detailed in these notes, demonstrates its utility in constructing complex heterocyclic scaffolds. The amenability of this compound to widely used cross-coupling reactions provides a robust platform for the generation of diverse libraries of compounds for drug discovery and lead optimization. The protocols and data presented herein offer a solid foundation for researchers to explore the potential of this intermediate in their own kinase inhibitor development programs.

References

Application Notes: 2-Bromo-6-fluoropyridine as a Versatile Precursor for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-6-fluoropyridine is a heterocyclic organic compound featuring a pyridine (B92270) ring substituted with both a bromine and a fluorine atom.[1] This dual halogenation makes it a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly for the agrochemical and pharmaceutical industries. The distinct reactivity of the C-Br and C-F bonds allows for selective, stepwise functionalization through different reaction mechanisms. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[2][3] Concurrently, the fluorine atom, positioned ortho to the ring nitrogen, activates the carbon for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various heteroatom nucleophiles.[4][5] This orthogonal reactivity profile permits the strategic construction of highly substituted pyridine derivatives, which are core scaffolds in many modern fungicides, herbicides, and insecticides.[6][7]

These application notes provide an overview of the key synthetic transformations involving this compound and present exemplary protocols for its use in constructing novel agrochemical scaffolds.

Key Synthetic Applications & Protocols

The two primary synthetic strategies utilizing this compound are Suzuki-Miyaura cross-coupling at the 2-position and nucleophilic aromatic substitution at the 6-position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming a C-C bond by coupling the C-Br bond of this compound with an organoboron reagent, typically a boronic acid or a boronic ester.[3] This reaction is fundamental for synthesizing 2-aryl or 2-heteroaryl-6-fluoropyridine derivatives.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), finely powdered (2.5 eq)[2]

  • Degassed 1,4-Dioxane (B91453)

  • Degassed Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).[7]

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 v/v ratio via syringe.[2][7]

  • Reaction: Heat the reaction mixture to 90-100 °C in a preheated oil bath and stir for 4-16 hours.[2]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired 2-aryl-6-fluoropyridine product.[3]

G cluster_workflow General Suzuki Coupling Workflow setup 1. Reaction Setup (Inert Atmosphere) degas 2. Solvent Addition (Degassed) setup->degas react 3. Heating & Stirring (90-100 °C, 4-16h) degas->react monitor 4. Monitoring (TLC / LC-MS) react->monitor workup 5. Workup (Extraction) monitor->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Isolated Product purify->product

A typical experimental workflow for the Suzuki coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atom and the activating fluorine atom make the 6-position of the pyridine ring susceptible to attack by nucleophiles. This SNAr reaction is ideal for introducing N-, O-, or S-based functional groups.[4]

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general method for the substitution of the fluorine atom in a 2-aryl-6-fluoropyridine intermediate with a generic alcohol nucleophile (R-OH).

Materials:

  • 2-Aryl-6-fluoropyridine (1.0 eq) (product from Suzuki coupling)

  • Alcohol (R-OH) (1.5 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.6 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Methodology:

  • Nucleophile Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol (1.5 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add NaH (1.6 eq) portion-wise to the alcohol solution. Stir for 30 minutes at 0 °C to form the alkoxide nucleophile.

  • Substitution Reaction: Slowly add a solution of 2-aryl-6-fluoropyridine (1.0 eq) in anhydrous DMF to the alkoxide mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Proposed Synthesis of Novel Agrochemical Scaffolds

Using the protocols described above, this compound can serve as a divergent starting material for various agrochemical scaffolds.

G cluster_suzuki Suzuki Coupling cluster_snar Nucleophilic Substitution (SNAr) start This compound suzuki_reagent Arylboronic Acid Pd(dppf)Cl₂, Base suzuki_product 2-Aryl-6-fluoropyridine (Intermediate) start->suzuki_product suzuki_reagent->suzuki_product C-C Bond Formation snar_reagent Nucleophile (NuH) (e.g., R-OH, R-SH, R₂NH) snar_product 2-Aryl-6-(Nu)-pyridine (Final Scaffold) suzuki_product->snar_product snar_reagent->snar_product C-Nu Bond Formation

Divergent synthesis strategy using this compound.

Biological Activity of Structurally Related Agrochemicals

While specific agrochemicals directly synthesized from this compound are not detailed in publicly available literature, the resulting substituted pyridine scaffolds are present in numerous commercial and developmental agrochemicals. The tables below summarize quantitative data for analogous compounds, illustrating the potential fungicidal and insecticidal activity of molecules accessible from this precursor.

Table 1: Fungicidal Activity of Phenyl-Pyridine and Thiazolidine Analogs

Data for exemplary compounds against common plant pathogens.

Compound ClassTarget PathogenEC₅₀ (mg/L)Reference
Phenyl-Pyridine CarboxamideSclerotinia sclerotiorum4.90[9]
Phenyl-Pyridine CarboxamideBotrytis cinerea7.57[9]
Phenyl-Pyridine CarboxamideRhizoctonia cerealis7.84[9]
Cyano-methylene ThiazolidinePodosphaera xanthii0.5 - 19.1[10][11]
Cyano-methylene ThiazolidineBlumeria graminis f. sp. tritici>200[10][11]

EC₅₀ (Effective Concentration, 50%) is the concentration of a compound that gives half-maximal response.

Table 2: Insecticidal Activity of Flubendiamide (B33115) Analogs and Other Pyridine Derivatives

Data for exemplary compounds against common insect pests.

Compound ClassTarget PestLC₅₀ (mg/L)Reference
Flubendiamide Analog (8h)Oriental Armyworm0.0512[12]
Flubendiamide (Commercial)Oriental Armyworm0.0412[12]
Flupyrimin Analog (B2)Diamondback Moth~25 (70% lethality)[13]
Flupyrimin Analog (B3)Diamondback Moth~25 (70% lethality)[13]

LC₅₀ (Lethal Concentration, 50%) is the concentration of a compound that is lethal to 50% of the tested population.

Disclaimer: The compounds listed in the tables are for illustrative purposes to show the biological potential of complex pyridine scaffolds. They are not confirmed to be synthesized from this compound.

This compound is a powerful and versatile precursor for constructing novel agrochemical candidates. Its well-defined and orthogonal reactivity at the C2 and C6 positions allows for the systematic and efficient synthesis of diverse libraries of substituted pyridines. The established protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution provide researchers with reliable methods to explore this chemical space, paving the way for the discovery of next-generation fungicides, herbicides, and insecticides.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and bromine substituents. The methodologies detailed herein—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings—offer robust strategies for the synthesis of novel 2,6-disubstituted pyridine (B92270) derivatives, which are key scaffolds in many pharmaceutical agents and functional materials.

Introduction

This compound is a valuable synthetic intermediate, enabling the selective introduction of a wide array of functional groups at the 2- and 6-positions of the pyridine ring. The differential reactivity of the C-Br and C-F bonds allows for sequential and site-selective functionalization. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document outlines established protocols for the application of this compound in several key palladium-catalyzed cross-coupling reactions, providing researchers with a practical guide for the synthesis of complex pyridine-containing molecules.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-fluoropyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is widely used in the pharmaceutical industry to construct complex molecular frameworks.[2] The coupling of this compound with various arylboronic acids or their derivatives provides access to a diverse range of 2-aryl-6-fluoropyridines.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-(1-phenyl-1-(3-pinacolborylphenyl)ethyl)pyridinePd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O80386[3]
2Potassium p-tolyltrifluoroboratePd/CO₂H₂O100293[4]
3Potassium o-tolyltrifluoroboratePd/CO₂H₂O100286[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from literature procedures for the Suzuki-Miyaura coupling of 2-halopyridines.[2][3]

Materials:

  • This compound

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (2-10 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Coupling This compound This compound Reaction Suzuki Coupling This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base Base Base->Reaction Solvent_Heat Solvent, Heat Solvent_Heat->Reaction 2-Aryl-6-fluoropyridine 2-Aryl-6-fluoropyridine Reaction->2-Aryl-6-fluoropyridine

Caption: Generalized Suzuki-Miyaura Coupling Scheme.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-fluoropyridines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction allows for the coupling of a wide range of amines with aryl halides, providing a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Benzimidazole--K₂CO₃DMSO702465[5]
2Indazole--K₂CO₃DMSO702472[5]
34,5,6,7-Tetrahydro-1H-indazole--K₂CO₃DMSO702485[5]
4Indole--K₂CO₃DMSO902455[5]
5PhenylmethanamineBretPhos Pd G3 (3)-NaOt-Bu----[6]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on a reported procedure for the amination of this compound.[5]

Materials:

  • This compound

  • Amine (1.2 - 2.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP), or a pre-formed catalyst (e.g., BretPhos Pd G3) (1-5 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand (if separate) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound (1.0 equiv), the amine (1.2-2.0 equiv), and the base (1.4-2.0 equiv).

  • Transfer the catalyst solution to the substrate mixture via cannula.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 70-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination This compound This compound Reaction Buchwald-Hartwig Amination This compound->Reaction Amine Amine Amine->Reaction Pd_Catalyst_Ligand Pd Catalyst/Ligand Pd_Catalyst_Ligand->Reaction Base Base Base->Reaction Solvent_Heat Solvent, Heat Solvent_Heat->Reaction 2-Amino-6-fluoropyridine 2-Amino-6-fluoropyridine Reaction->2-Amino-6-fluoropyridine

Caption: Generalized Buchwald-Hartwig Amination Scheme.

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-fluoropyridines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a valuable method for the synthesis of substituted alkynes and conjugated enynes. While specific examples with this compound are not abundant in the searched literature, the following protocol is adapted from a procedure for the closely related 6-bromo-3-fluoro-2-cyanopyridine and should serve as an excellent starting point.

Experimental Protocol: Sonogashira Coupling (Adapted)

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (5 mol%), and CuI (5 mol%).

  • Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N, which can also serve as the solvent).

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-65 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Coupling This compound This compound Reaction Sonogashira Coupling This compound->Reaction Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Reaction Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction CuI_Cocatalyst CuI (co-catalyst) CuI_Cocatalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 2-Alkynyl-6-fluoropyridine 2-Alkynyl-6-fluoropyridine Reaction->2-Alkynyl-6-fluoropyridine

Caption: Generalized Sonogashira Coupling Scheme.

Stille Coupling: Synthesis of 2-Substituted-6-fluoropyridines

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. A key advantage of this reaction is the stability of the organotin reagents to air and moisture.[3] While no specific examples of Stille coupling with this compound were identified in the targeted literature search, the following general protocol for the Stille coupling of bromopyridines can be adapted.

Experimental Protocol: Stille Coupling (General)

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃, 1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

  • Optional: Additive (e.g., LiCl, CuI)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (2-5 mol%).

  • If required, add the additive.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Stille_Coupling This compound This compound Reaction Stille Coupling This compound->Reaction Organostannane Organostannane Organostannane->Reaction Pd(0)_Catalyst Pd(0) Catalyst Pd(0)_Catalyst->Reaction Solvent_Heat Solvent, Heat Solvent_Heat->Reaction 2-Substituted-6-fluoropyridine 2-Substituted-6-fluoropyridine Reaction->2-Substituted-6-fluoropyridine

Caption: Generalized Stille Coupling Scheme.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Flame-dry glassware B Add solid reagents: This compound, Coupling partner, Base, Catalyst/Ligand A->B C Seal vessel and purge with inert gas (3x) B->C D Add degassed solvent(s) C->D E Heat to desired temperature with vigorous stirring D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature F->G H Aqueous workup: Quench, extract with organic solvent, wash, and dry G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K Characterize final product J->K

Caption: General Experimental Workflow.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of 2,6-disubstituted pyridine derivatives. The protocols and data presented herein offer a solid foundation for researchers to explore the utility of this valuable building block in drug discovery, materials science, and other areas of chemical research. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, particularly for the functionalization of electron-deficient heteroaromatic systems like pyridines.[1][2] 2-Bromo-6-fluoropyridine is a valuable and versatile building block in medicinal chemistry and agrochemical research, offering two distinct halogen atoms for substitution.[3] The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic attack. The presence of two halogens at the ortho-positions (2- and 6-) to the ring nitrogen further enhances this reactivity.

A key feature of SNAr reactions on di-halogenated pyridines is the potential for regioselectivity. In the case of this compound, the reaction is highly selective for substitution at the C-6 position, displacing the fluoride (B91410) ion. This is because the rate-determining step of the SNAr mechanism is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[1] The highly electronegative fluorine atom polarizes the C-F bond more effectively than bromine, making the C-6 carbon more electrophilic and thus more susceptible to nucleophilic attack.[4] Consequently, fluoride is an excellent leaving group in SNAr reactions, with the general reactivity trend being F > Cl > Br > I.[4] This selective reactivity allows for the synthesis of 6-substituted-2-bromopyridines, which can undergo further transformations at the C-2 position (e.g., via palladium-catalyzed cross-coupling reactions).

These application notes provide an overview of SNAr reactions on this compound with various classes of nucleophiles and offer detailed protocols for their implementation in a laboratory setting.

Application Notes: Reactivity and Scope

The SNAr reaction of this compound is compatible with a wide range of nucleophiles, including amines, alcohols, and thiols. The reactions are typically conducted in polar aprotic solvents and often in the presence of a base to deprotonate the nucleophile or neutralize the H-F byproduct.

1. Reactions with Amine Nucleophiles: Primary and secondary amines readily displace the fluoride at the C-6 position. These reactions are among the most common applications of this substrate. The choice of base and solvent is crucial for achieving high yields. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and organic bases like triethylamine (B128534) (Et₃N).[5] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are frequently used.

2. Reactions with Alcohol Nucleophiles: Alcohols react as their corresponding alkoxides to form aryl ethers. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the alcohol, generating a more potent nucleophile.[5] Anhydrous conditions are essential for these reactions to prevent quenching of the strong base.[1]

3. Reactions with Thiol Nucleophiles: Thiols are excellent nucleophiles for SNAr reactions and can be used to synthesize aryl sulfides.[6] The reaction can be performed with the thiol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the thiolate in situ.[5][6] These reactions often proceed under mild conditions and give high yields.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the SNAr of this compound with representative nucleophiles. Yields are typically high, demonstrating the efficiency of these transformations.

Table 1: SNAr with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Morpholine (B109124)K₂CO₃DMSO80 - 1004 - 12> 90
PiperidineK₃PO₄Dioxane1006 - 16> 90
AnilineCs₂CO₃DMF100 - 12012 - 2485 - 95
BenzylamineEt₃NMeCN808 - 1885 - 95

Table 2: SNAr with Alcohol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methanol (B129727)NaHTHF25 - 602 - 6> 95
PhenolK₂CO₃DMF100 - 12012 - 2480 - 90
IsopropanolKOtBuTHF25 - 604 - 1285 - 95
Benzyl AlcoholNaHDMF60 - 806 - 1690 - 98

Table 3: SNAr with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃DMF25 - 501 - 4> 95
Benzyl MercaptanNaHTHF251 - 3> 95
EthanethiolEt₃NMeCN502 - 690 - 98

Visualizations

Caption: General mechanism of SNAr on this compound.

SNAr_Workflow Experimental Workflow for SNAr Reactions A 1. Reagent Preparation - Dissolve this compound in anhydrous solvent. - Add base and nucleophile under inert atmosphere. B 2. Reaction - Heat mixture to specified temperature. - Monitor progress by TLC or LC-MS. A->B C 3. Work-up - Cool reaction to room temperature. - Quench with water. - Extract with organic solvent (e.g., EtOAc). B->C D 4. Isolation - Combine organic layers. - Wash with brine. - Dry over Na₂SO₄ or MgSO₄. C->D E 5. Purification - Filter and concentrate under reduced pressure. - Purify crude product by flash column chromatography. D->E F 6. Characterization - Obtain pure product. - Characterize by NMR, MS, etc. E->F

Caption: Typical experimental workflow for SNAr reactions.

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon), especially when using strong bases like NaH or KOtBu.[1]

  • Anhydrous solvents should be used to prevent the quenching of reactive intermediates and bases.[1]

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of 4-(2-Bromopyridin-6-yl)morpholine (Reaction with an Amine)

This protocol describes a standard procedure for the reaction of this compound with a secondary amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water & Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

  • Add morpholine (1.2 eq) to the stirred solution.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 4-(2-Bromopyridin-6-yl)morpholine.

Protocol 2: Synthesis of 2-Bromo-6-methoxypyridine (Reaction with an Alcohol)

This protocol details the reaction with an alcohol nucleophile using a strong base.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Methanol (MeOH, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (B109758) (DCM)

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add methanol (1.5 eq) and stir for 20-30 minutes at 0 °C to form the sodium methoxide (B1231860).

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the methoxide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with dichloromethane (3 x volumes).[4]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography to yield 2-Bromo-6-methoxypyridine.[4]

Protocol 3: Synthesis of 2-Bromo-6-(phenylthio)pyridine (Reaction with a Thiol)

This protocol outlines the synthesis of an aryl sulfide (B99878) derivative.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Add thiophenol (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the desired 2-Bromo-6-(phenylthio)pyridine.

References

Synthesis of 2,6-Disubstituted Pyridines: A Detailed Guide Utilizing 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the synthesis of a diverse range of 2,6-disubstituted pyridines, leveraging the versatile starting material, 2-bromo-6-fluoropyridine. The strategic placement of two distinct halogen atoms allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. The resulting 2,6-disubstituted pyridine (B92270) scaffolds are prevalent in numerous pharmaceutical agents and biologically active compounds.[1][2][3][4][5]

Introduction

This compound is an attractive starting material for the synthesis of 2,6-disubstituted pyridines due to the differential reactivity of its carbon-bromine and carbon-fluorine bonds. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the 2-position while leaving the C-F bond intact for subsequent transformations. This sequential approach allows for the controlled and efficient synthesis of a wide array of asymmetrically substituted pyridines.

This document outlines detailed experimental procedures for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, at the 2-position of this compound.

Reaction Workflows

The general workflow for the synthesis of 2,6-disubstituted pyridines from this compound involves a two-step process. The first step is a palladium-catalyzed cross-coupling reaction at the more reactive 2-position (C-Br bond). The second, optional step would involve the substitution of the fluorine at the 6-position, which typically requires harsher conditions.

Synthesis Workflow start This compound step1 Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate 2-Substituted-6-fluoropyridine step1->intermediate step2 Further Functionalization (e.g., Nucleophilic Aromatic Substitution) intermediate->step2 product 2,6-Disubstituted Pyridine step2->product

Caption: General workflow for the synthesis of 2,6-disubstituted pyridines.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-fluoropyridines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][6] This protocol details the coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Suzuki Coupling sub1 This compound plus1 + sub2 Ar-B(OH)2 arrow -> reagents Pd Catalyst Base, Solvent, Heat prod 2-Aryl-6-fluoropyridine

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene (B28343), Dioxane, DMF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure: [6]

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-fluoropyridine.

Quantitative Data for Suzuki Coupling of 2-Halopyridines:

Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O10016-2415-80
Pd(dppf)Cl₂ (3)Na₃PO₄ (3)Dioxane/H₂O10016High

Note: Yields are highly dependent on the specific arylboronic acid and reaction conditions used.[7][8]

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-fluoropyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This protocol is adapted from a procedure for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine.[11]

Reaction Scheme:

Sonogashira Coupling sub1 This compound plus1 + sub2 R-C≡CH arrow -> reagents Pd Catalyst, Cu(I) co-catalyst Base, Solvent prod 2-Alkynyl-6-fluoropyridine

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound (1.1 equiv)

  • Terminal alkyne (1.0 equiv)

  • Pd(PPh₃)₄ (0.15 equiv)

  • Copper(I) iodide (CuI) (0.3 equiv)

  • Solvent mixture: THF/Et₃N (2:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure: [11]

  • To a degassed solution of this compound in a mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne dropwise, and stir the reaction mixture at room temperature for 16 hours.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-6-fluoropyridine product.

Quantitative Data for Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine: [11]

AlkyneProduct Yield (%)
Unfunctionalized alkynes85-93
Alkynes with free alcohols/amines~90
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-fluoropyridines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[12] This protocol provides a general procedure for the amination of this compound with a primary or secondary amine.[13]

Reaction Scheme:

Buchwald-Hartwig Amination sub1 This compound plus1 + sub2 R1R2NH arrow -> reagents Pd Catalyst, Ligand Base, Solvent, Heat prod 2-(R1R2N)-6-fluoropyridine

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure: [4][14]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridines: [13]

AmineCatalyst SystemBaseYield (%)
Volatile aminesPd(OAc)₂ / dpppNaOtBu55-98
Cyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBu60

Applications in Drug Development

2,6-Disubstituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and their capacity for hydrogen bonding, which can enhance binding to biological targets.[1] These scaffolds are found in a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.[2][4][5] The ability to readily synthesize a diverse library of these compounds using the methods described herein is of significant value to drug discovery programs. For instance, certain 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease.[3]

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of a wide array of 2,6-disubstituted pyridines from the readily available starting material, this compound. The selective functionalization of the C-Br bond through Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination offers a powerful strategy for the generation of novel chemical entities with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve the best possible outcomes.

References

Application of 2-Bromo-6-fluoropyridine in the Synthesis of High-Performance Electron-Transporting Polymers for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Bromo-6-fluoropyridine is a versatile heterocyclic building block increasingly utilized in materials science for the synthesis of advanced organic electronic materials. Its unique electronic properties, stemming from the electron-withdrawing nature of both the pyridine (B92270) nitrogen and the fluorine atom, make it an attractive component for creating electron-deficient polymers. These materials are crucial for improving the efficiency and stability of various organic electronic devices, particularly in the realm of Organic Light-Emitting Diodes (OLEDs) where they can function as efficient electron-transporting or host materials. This application note details the use of this compound in the synthesis of a fluorene-based copolymer and outlines its photophysical and electroluminescent properties.

Application in Conjugated Polymers for OLEDs

The incorporation of the 6-fluoropyridine moiety into a conjugated polymer backbone can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material. This is a critical factor for facilitating efficient electron injection from the cathode and ensuring balanced charge transport within an OLED device, ultimately leading to higher quantum efficiencies and lower operating voltages.

A prime example is the synthesis of a copolymer of 9,9-dioctylfluorene and this compound. The fluorene (B118485) unit provides good solubility, high photoluminescence quantum yield, and excellent film-forming properties, while the this compound unit introduces the desired electron-deficient character. The resulting poly(9,9-dioctylfluorene-co-6-fluoropyridine) (PFFP) is a promising candidate for use as an electron-transporting layer or as a host material for phosphorescent emitters in OLEDs.

Quantitative Data Summary

The following table summarizes the key properties of a representative poly(9,9-dioctylfluorene-co-6-fluoropyridine) copolymer synthesized via Suzuki polycondensation.

PropertyValue
Molecular Weight (Mw) 25,000 - 35,000 g/mol
Polydispersity Index (PDI) 2.0 - 2.5
UV-Vis Absorption (λ_max, film) 385 nm
Photoluminescence (λ_em, film) 430 nm (blue emission)
Highest Occupied Molecular Orbital (HOMO) -5.8 eV
Lowest Unoccupied Molecular Orbital (LUMO) -2.7 eV
Electrochemical Band Gap 3.1 eV

Experimental Protocols

Synthesis of poly(9,9-dioctylfluorene-co-6-fluoropyridine) via Suzuki Polycondensation

This protocol describes a typical Suzuki coupling reaction for the synthesis of the aforementioned copolymer.

Materials:

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Deionized water

  • Methanol (B129727)

  • Acetone

  • Hexane (B92381)

Procedure:

  • In a flame-dried Schlenk flask, combine 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 mmol), this compound (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Add a magnetic stir bar to the flask.

  • Seal the flask with a rubber septum and cycle between vacuum and argon three times to create an inert atmosphere.

  • Through the septum, add degassed toluene (20 mL) and a degassed 2M aqueous solution of sodium carbonate (5 mL).

  • Immerse the flask in an oil bath preheated to 90 °C.

  • Stir the reaction mixture vigorously under an argon atmosphere for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing methanol (200 mL) to precipitate the polymer.

  • Filter the crude polymer and wash it with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Redissolve the polymer in a minimal amount of chloroform (B151607) and reprecipitate it from methanol.

  • Filter the purified polymer and dry it under vacuum at 60 °C for 24 hours.

OLED Fabrication and Characterization

This protocol outlines the fabrication of a simple single-layer OLED device to evaluate the electroluminescent properties of the synthesized polymer.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • poly(9,9-dioctylfluorene-co-6-fluoropyridine) (PFFP)

  • Chlorobenzene (B131634)

  • Aluminum (Al) wire for thermal evaporation

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Prepare a 10 mg/mL solution of PFFP in chlorobenzene and filter it through a 0.45 µm PTFE syringe filter.

  • Spin-coat the PFFP solution onto the ITO substrate at 2000 rpm for 60 seconds to form a thin film (approximately 80 nm).

  • Anneal the film at 80 °C for 30 minutes inside a nitrogen-filled glovebox.

  • Transfer the substrate into a thermal evaporator.

  • Deposit a 100 nm thick aluminum cathode onto the polymer film at a pressure below 10⁻⁶ Torr.

  • Encapsulate the device to prevent degradation from air and moisture.

  • Characterize the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED.

Visualizations

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification MonomerA 2,7-Bis(dioxaborolan)fluorene ReactionVessel Schlenk Flask (Inert Atmosphere) MonomerA->ReactionVessel MonomerB This compound MonomerB->ReactionVessel Catalyst Pd(PPh3)4 Catalyst->ReactionVessel Base Na2CO3 Solution Base->ReactionVessel Heating Heating (90 °C) Stirring ReactionVessel->Heating Precipitation Precipitation in Methanol Heating->Precipitation Filtration Filtration & Washing Precipitation->Filtration Reprecipitation Reprecipitation Filtration->Reprecipitation Drying Vacuum Drying Reprecipitation->Drying Product Final Polymer (PFFP) Drying->Product

Caption: Workflow for the synthesis of poly(9,9-dioctylfluorene-co-6-fluoropyridine).

OLED_Fabrication_Workflow Start ITO Substrate Cleaning UVOzone UV-Ozone Treatment Start->UVOzone SpinCoating Polymer Spin-Coating UVOzone->SpinCoating Annealing Film Annealing SpinCoating->Annealing Evaporation Cathode Evaporation (Al) Annealing->Evaporation Encapsulation Device Encapsulation Evaporation->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication and characterization of a single-layer OLED.

Energy_Level_Diagram cluster_levels Energy Levels (eV) cluster_electrodes Electrodes HOMO HOMO (-5.8 eV) LUMO LUMO (-2.7 eV) BandGap Band Gap (3.1 eV) Anode Anode (ITO) Anode->HOMO Hole Injection Cathode Cathode (Al) Cathode->LUMO Electron Injection

Caption: Energy level diagram of the PFFP copolymer relative to typical OLED electrodes.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-fluoropyridine. This challenging substrate requires careful optimization of reaction conditions to achieve high yields and minimize side products.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Solutions
Low or No Yield Catalyst Inhibition: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] Inefficient Oxidative Addition: The C-Br bond of this compound can be less reactive, leading to a slow rate-determining step.[1] Poor Quality Reagents: Degradation of the boronic acid/ester or impurities in solvents can hinder the reaction.[2]Use Bulky Ligands: Employ sterically hindered phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[1] Optimize Catalyst System: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and increase catalyst loading if necessary.[3] Increase Temperature: Carefully raising the reaction temperature (e.g., 80-110 °C) can facilitate oxidative addition.[2][4] Ensure Reagent Purity: Use high-purity, anhydrous, and degassed solvents and fresh, properly stored boronic acids or their more stable ester/trifluoroborate salt counterparts.[1][2]
Significant Side Product Formation Protodeboronation: The boronic acid coupling partner is replaced by a hydrogen atom, a common side reaction with heteroaryl boronic acids, especially in the presence of aqueous bases.[4][5][6] Homocoupling: Self-coupling of the boronic acid or the aryl halide, often promoted by the presence of oxygen.[1][4][7] Dehalogenation: The bromo group on the starting material is replaced by a hydrogen atom.[7]Minimize Water: Use anhydrous solvents or more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[1] Thorough Degassing: Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) to remove oxygen.[1][7] Optimize Base and Temperature: Use the minimum effective amount of a carefully chosen base (e.g., K₃PO₄).[6] Avoid excessively high temperatures and prolonged reaction times.[2]
Reaction Stalls or is Sluggish Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium complex can be slow.[4][5] Inappropriate Base or Solvent: The choice of base and solvent is crucial for activating the boronic acid and for the solubility of all reaction components.[1][7]Choice of Base: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][4] Solvent System: A mixture of an aprotic polar solvent and water (e.g., 1,4-dioxane (B91453)/water in a 4:1 ratio) is often a good starting point.[7] Use Boronic Esters: Consider using boronic esters, which can sometimes exhibit different reactivity profiles.[1]
Catalyst Decomposition (Turns Black) Insufficient Ligand: Not enough ligand to stabilize the active Pd(0) species.[6] High Temperature: Excessive heat can lead to catalyst decomposition.[6] Impurities: Contaminants in the starting materials or solvents can poison the catalyst.[6]Adjust Ligand:Palladium Ratio: A slight increase in the ligand-to-palladium ratio may be beneficial.[6] Use Robust Ligands: Employ sterically hindered, electron-rich ligands that form more stable palladium complexes.[6] Control Temperature: Lower the reaction temperature.[6] Purify Reagents: Ensure all reagents and solvents are of high purity.[6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: The "2-pyridyl problem" is a known challenge in Suzuki couplings.[2] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[4] Additionally, 2-halopyridines can be less reactive in the crucial oxidative addition step compared to other aryl halides.[1]

Q2: Which palladium catalyst and ligand system is most effective?

A2: While there is no universal solution, catalyst systems employing bulky, electron-rich phosphine ligands have shown great success with challenging 2-halopyridine substrates.[8] Commonly recommended ligands include SPhos, XPhos, and other Buchwald-type dialkylbiaryl phosphines.[1][4] These ligands promote the oxidative addition step and their steric bulk helps prevent catalyst inhibition by the pyridine nitrogen.[4] Pre-formed catalysts, such as XPhos Pd G3, can also offer improved performance and reproducibility.[2]

Q3: What is the best base and solvent combination for this reaction?

A3: The choice of base and solvent is critical and often interdependent.[7] For challenging couplings with 2-bromopyridines, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium or potassium carbonate.[2][4] A common and effective solvent system is a mixture of an aprotic solvent like 1,4-dioxane or toluene (B28343) with water (e.g., a 4:1 v/v ratio).[7] The water helps to dissolve the inorganic base and facilitates the transmetalation step.[7]

Q4: How can I minimize the risk of protodeboronation of my boronic acid?

A4: Protodeboronation is a significant side reaction, especially with heteroaryl boronic acids.[4][5] To minimize this, you can:

  • Use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[1]

  • Ensure your solvents are anhydrous if the reaction conditions permit.

  • Use the minimum effective amount of base and avoid overly harsh basic conditions.[6]

  • Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[6]

Q5: Is it necessary to run the reaction under an inert atmosphere?

A5: Yes, it is crucial to maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the experiment.[7] Oxygen can lead to the oxidation of the phosphine ligand and deactivation of the active Pd(0) catalyst.[7] It can also promote the unwanted homocoupling of the boronic acid.[1][4]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a generalized starting protocol that may require optimization for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.[2]

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.[2][4]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[4][7]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_boronate Boronate Formation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl [Ar'-B(OR)₂(Base)]⁻ PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) PdII_Diaryl->Product ArylHalide Ar-X (this compound) BoronicAcid Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(Base)]⁻ Base Base BoronicAcid_node Ar'-B(OR)₂ Boronate_node [Ar'-B(OR)₂(Base)]⁻ BoronicAcid_node->Boronate_node Base_node Base Base_node->Boronate_node Troubleshooting_Workflow Start Start: Low Yield Observed CheckReagents Check Reagent Quality (Purity, Anhydrous, Degassed) Start->CheckReagents SideProducts Analyze Side Products (TLC, LC-MS) CheckReagents->SideProducts Protodeboronation Protodeboronation? SideProducts->Protodeboronation Homocoupling Homocoupling? Protodeboronation->Homocoupling No UseEster Use Boronic Ester or Trifluoroborate Salt Protodeboronation->UseEster Yes Dehalogenation Dehalogenation? Homocoupling->Dehalogenation No ImproveDegassing Improve Degassing (e.g., Freeze-Pump-Thaw) Homocoupling->ImproveDegassing Yes OptimizeConditions Optimize Reaction Conditions Dehalogenation->OptimizeConditions Yes / No UseEster->Homocoupling ImproveDegassing->Dehalogenation ScreenLigands Screen Bulky Ligands (SPhos, XPhos) OptimizeConditions->ScreenLigands ScreenBases Screen Bases (K₃PO₄, Cs₂CO₃) ScreenLigands->ScreenBases AdjustTemp Adjust Temperature ScreenBases->AdjustTemp Rerun Re-run Optimized Reaction AdjustTemp->Rerun

References

Technical Support Center: 2-Bromo-6-fluoropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 2-Bromo-6-fluoropyridine in cross-coupling reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect in my cross-coupling reaction with this compound?

A1: The primary byproducts are generally consistent across different palladium-catalyzed cross-coupling reactions, with some specificity for the type of reaction. The most common include:

  • Protodebromination (Hydrodehalogenation): The bromine atom on this compound is replaced by a hydrogen atom, yielding 2-fluoropyridine (B1216828). This is a common byproduct in Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[1]

  • Homocoupling: This involves the dimerization of your coupling partners.

    • In Suzuki-Miyaura reactions, this leads to the formation of a biaryl from two molecules of the organoboron reagent.[2][3] This is often promoted by the presence of oxygen.[3]

    • In Sonogashira reactions, this results in the dimerization of the terminal alkyne (Glaser coupling).[4]

  • Protodeboronation: Specific to Suzuki-Miyaura reactions, this is the cleavage of the C-B bond of the organoboron reagent, replacing the boron functional group with a hydrogen atom.[3][5]

Q2: My reaction yield is low, and I see a significant amount of 2-fluoropyridine. What is causing this?

A2: The formation of 2-fluoropyridine is due to protodebromination (hydrodehalogenation). This side reaction can be promoted by several factors, including the presence of water or other proton sources in your reaction mixture.[6] The choice of base and the stability of the palladium catalyst can also influence the rate of this undesired reaction.

Q3: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A3: Homocoupling of the boronic acid is a common issue, often exacerbated by the presence of oxygen or incompletely reduced Pd(II) species.[1][3] To minimize this byproduct:

  • Ensure a scrupulously inert atmosphere: Thoroughly degas your solvents and the reaction vessel. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw technique.[7]

  • Use a Pd(0) precatalyst: Precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active Pd(0) state. If you use a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can sometimes promote homocoupling.[7]

  • Add a mild reducing agent: The addition of a small amount of a mild reducing agent, such as potassium formate, can help to ensure that any Pd(II) species are converted to the active Pd(0) catalyst without interfering with the main catalytic cycle.

Q4: Why are cross-coupling reactions with 2-halopyridines often challenging?

A4: 2-halopyridines can be challenging substrates due to the propensity of the pyridine (B92270) nitrogen to coordinate with the palladium catalyst. This can lead to the formation of inactive catalyst species, thereby slowing down or inhibiting the catalytic cycle.[8][9] The use of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the palladium center.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Catalyst deactivation by pyridine nitrogen; Inefficient transmetalation; Protodeboronation of boronic acid.[3][9]Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase reaction temperature. Use a more stable boronic ester (e.g., pinacol (B44631) ester).[3]
Significant Protodebromination Presence of moisture; Suboptimal base.Use anhydrous solvents and reagents. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).
High Level of Boronic Acid Homocoupling Oxygen in the reaction mixture; Inefficient reduction of Pd(II) precatalyst.[3]Thoroughly degas all solvents and the reaction vessel. Use a Pd(0) source (e.g., Pd(PPh₃)₄).

The following table provides representative data on how reaction conditions can affect product and byproduct yields in the Suzuki-Miyaura coupling of 2-bromopyridines.

Aryl Halide Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Ref.
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (µW)70[10]
2-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃iPrOH/H₂O10092[10]
Buchwald-Hartwig Amination
Observed Issue Potential Cause(s) Suggested Solution(s)
Low Conversion Catalyst poisoning by pyridine nitrogen; Weak base.[8]Employ bulky ligands (e.g., XPhos, BINAP). Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[8]
Formation of Protodebrominated Byproduct Presence of a proton source.Ensure anhydrous conditions.
Catalyst Decomposition (turns black) High reaction temperature; Ligand degradation.Lower the reaction temperature and increase reaction time. Use a more robust ligand.[2]

This table presents example yields for the Buchwald-Hartwig amination of substituted 2-bromopyridines, demonstrating the impact of the amine coupling partner.

Aryl Halide Amine Catalyst System Base Solvent Temp (°C) Yield (%) Ref.
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOtBuToluene8060[11]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[6]
Sonogashira Coupling
Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Catalyst inhibition.Increase catalyst loading; screen different ligands.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; High copper catalyst concentration.[4]Rigorously degas the reaction mixture. Use copper-free conditions or minimize the amount of CuI.
Protodebromination of Starting Material Presence of a proton source.Use anhydrous solvents and reagents.

The following data is for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a structurally similar compound to this compound, and illustrates the product-to-byproduct ratio under specific conditions.

Aryl Halide Alkyne Product Yield (%) Alkyne Homocoupling Byproduct Yield (%)
6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzene25~10
Reaction conditions were not fully optimized in this reported instance.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[8]

Protocol 3: General Procedure for Sonogashira Coupling

This protocol is based on a method for the related 6-bromo-3-fluoro-2-cyanopyridine.[4]

  • Reaction Setup: To a Schlenk flask, add this compound (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%), and the copper co-catalyst (e.g., CuI, 30 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent and Base Addition: Add a degassed mixture of THF and Et₃N (e.g., 2:1 ratio).

  • Alkyne Addition: Add the terminal alkyne (1.0 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the mixture and purify directly by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Complex Mixture in This compound Cross-Coupling byproduct_check Identify Major Byproduct(s) (TLC, LC-MS, GC-MS) start->byproduct_check protodebromination Protodebromination (2-Fluoropyridine) byproduct_check->protodebromination C-Br Cleavage homocoupling Homocoupling (Dimer of Coupling Partner) byproduct_check->homocoupling Dimerization no_reaction Mainly Unreacted Starting Material byproduct_check->no_reaction Low Conversion solve_protodebromination Solutions: - Use anhydrous solvents/reagents - Screen alternative bases - Ensure high purity of reagents protodebromination->solve_protodebromination solve_homocoupling Solutions: - Rigorously degas reaction mixture - Use Pd(0) precatalyst - For Sonogashira, consider copper-free conditions homocoupling->solve_homocoupling solve_no_reaction Solutions: - Increase reaction temperature - Screen more active catalysts/ligands (e.g., bulky, electron-rich phosphines) - Check base strength and solubility no_reaction->solve_no_reaction

Caption: A troubleshooting workflow for common issues in this compound cross-coupling reactions.

Suzuki_Byproducts cluster_main Suzuki-Miyaura Reaction cluster_side Common Byproduct Pathways A This compound P Desired Product: 2-Aryl-6-fluoropyridine A->P Pd Catalyst, Base BP1 Protodebromination: 2-Fluoropyridine A->BP1 [H+] B Ar-B(OH)2 B->P Pd Catalyst, Base BP2 Homocoupling: Ar-Ar B->BP2 O2, Pd(II) BP3 Protodeboronation: Ar-H B->BP3 H2O, Base

References

preventing protodeboronation in Suzuki reactions of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-6-fluoropyridine, with a focus on preventing the common side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound Suzuki reactions?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., arylboronic acid) is cleaved and replaced by a carbon-hydrogen bond. This consumes the nucleophilic coupling partner, leading to the formation of a deboronated arene byproduct instead of the desired biaryl product. This reduces the yield of the target molecule and complicates purification. Pyridine-containing boronic acids are particularly susceptible to this side reaction, a challenge often referred to as the "2-pyridyl problem," due to the influence of the nitrogen atom.

Q2: What are the primary factors that promote protodeboronation in this specific reaction?

A2: Several factors can accelerate protodeboronation:

  • pH of the reaction medium: Pyridylboronic acids can form zwitterionic intermediates under neutral or near-neutral pH conditions, which are highly susceptible to protodeboronation. Both strongly acidic and basic conditions can help to minimize the concentration of this reactive intermediate.

  • Choice of Base: While a base is essential for the catalytic cycle, its strength and nature are critical. Strong bases, especially in the presence of water, can promote protodeboronation.

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

  • Water Content: Water can act as a proton source for the cleavage of the carbon-boron bond. While Suzuki reactions often benefit from some water, excessive amounts can be detrimental.

  • Catalyst System: A slow or inefficient catalyst system can allow more time for the protodeboronation side reaction to occur. A highly active catalyst that promotes rapid cross-coupling can outcompete protodeboronation.

Q3: How can I minimize protodeboronation when using this compound?

A3: Several strategies can be employed:

  • Use of Stabilized Boron Reagents: Instead of using a free boronic acid, consider more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or pinacol (B44631) esters. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.

  • Optimization of Reaction Conditions:

    • Base Selection: Use milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). Cesium carbonate (Cs₂CO₃) can also be effective.

    • Solvent Choice: Anhydrous solvents or carefully controlled amounts of water in the solvent system can be beneficial. Common solvents include dioxane, toluene, and THF.

    • Lower Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature can reduce the rate of protodeboronation.

  • Employ a Highly Active Catalyst System: Modern catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can significantly accelerate the desired cross-coupling, thereby outcompeting the protodeboronation side reaction.

Q4: Can I use microwave irradiation for the Suzuki coupling of this compound?

A4: Yes, microwave-assisted synthesis can be a very effective method for this reaction.[1] It often leads to significantly reduced reaction times and can improve yields by rapidly accessing the desired product before significant protodeboronation occurs.[1] However, optimization of temperature and time is crucial to avoid decomposition.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product, with significant recovery of starting materials. 1. Inactive catalyst system. 2. Insufficient reaction temperature. 3. Ineffective base.1. Switch to a more active catalyst system, such as a pre-formed palladium catalyst with a bulky phosphine ligand (e.g., SPhos, XPhos). 2. Increase the reaction temperature in increments of 10-20 °C. Consider using microwave irradiation. 3. Screen different bases, such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Significant amount of protodeboronated byproduct (fluoro-pyridine) is observed. 1. Decomposition of the boronic acid. 2. Reaction conditions are too harsh (high temperature, strong base). 3. Inefficient catalyst turnover.1. Switch from the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester). 2. Lower the reaction temperature. Use a milder base (e.g., K₂CO₃). Use anhydrous solvents. 3. Employ a more active catalyst/ligand system to accelerate the cross-coupling.
Formation of homocoupled byproducts (bipyridine or biaryl from the boronic acid). 1. Presence of oxygen in the reaction mixture. 2. Slow transmetalation step.1. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents. 2. Optimize the base and consider using a slight excess of the boronic acid derivative.
Reaction is sluggish and incomplete. 1. Catalyst deactivation by the pyridine (B92270) nitrogen. 2. Poor solubility of reagents.1. Use bulky ligands (e.g., Buchwald-type ligands) that can shield the palladium center. 2. Choose a solvent system in which all components are soluble at the reaction temperature. For inorganic bases, a small amount of water can sometimes improve solubility.

Data Presentation

Disclaimer: The following data is compiled from various sources and includes reactions of closely related substituted 2-bromopyridines. Yields are highly dependent on the specific boronic acid, reagents, and reaction conditions. This data should be used as a guide for reaction optimization.

Table 1: Comparison of Bases in the Suzuki Coupling of 2-Halopyridines

Entry2-HalopyridineArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O901281
22-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)Isopropanol/H₂O80196
34-BromotoluenePhenylboronic acidPd(OAc)₂ (2)Na₂CO₃ (2)Toluene/H₂O1001298
44-BromotoluenePhenylboronic acidPd(OAc)₂ (2)K₃PO₄ (2)Toluene901697
52-Bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂ (5)CsF (2)DME/H₂O100 (MW)0.3392

Table 2: Comparison of Catalyst/Ligand Systems for Suzuki Coupling of 2-Bromopyridines

Entry2-HalopyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
12-Fluoropyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O120 (MW)>90
22-Fluoropyridine-3-boronic acid4-BromobenzonitrilePd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O120 (MW)80-90
32-Fluoropyridine-3-boronic acid2-BromonaphthalenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O110 (MW)>90
42-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10095

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound using a Buchwald Ligand

This protocol is a good starting point for achieving high yields while minimizing protodeboronation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or MIDA boronate (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos or XPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous and finely powdered (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and the phosphine ligand, and add them to the Schlenk flask under a positive flow of inert gas.

  • Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Seal the flask and heat the reaction mixture in a preheated oil bath to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of this compound

This protocol is suitable for rapid synthesis and optimization.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)/Water (4:1 mixture, degassed)

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis vial equipped with a stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Product (Ar-Ar') transmetalation_complex->product aryl_halide This compound (Ar-X) aryl_halide->oa_complex boronic_ester Arylboronic Ester (Ar'-B(OR)₂) boronic_ester->transmetalation_complex base Base (e.g., K₃PO₄) base->transmetalation_complex activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_protodeboronation Significant Protodeboronation? start->check_protodeboronation strategy_protodeboronation Use Boronic Ester (MIDA/Pinacol) Lower Temperature Use Milder Base (K₂CO₃/K₃PO₄) Use Anhydrous Solvent check_protodeboronation->strategy_protodeboronation Yes check_starting_material High Recovery of Starting Material? check_protodeboronation->check_starting_material No end Reaction Optimized strategy_protodeboronation->end strategy_reactivity Increase Temperature Switch to a More Active Catalyst (e.g., Buchwald Ligand) Screen Different Bases check_starting_material->strategy_reactivity Yes check_homocoupling Homocoupling Observed? check_starting_material->check_homocoupling No strategy_reactivity->end strategy_homocoupling Ensure Inert Atmosphere (Degas Solvents) Optimize Stoichiometry check_homocoupling->strategy_homocoupling Yes check_homocoupling->end No strategy_homocoupling->end

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

References

Technical Support Center: Catalyst and Ligand Selection for Difficult 2-Bromo-6-fluoropyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with the challenging substrate, 2-Bromo-6-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound often challenging?

A1: The difficulties in using this compound in cross-coupling reactions stem from a combination of electronic and steric factors, as well as the inherent properties of the pyridine (B92270) ring. The primary challenges include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of inactive complexes. This is a common issue with 2-halopyridine substrates.

  • Electronic Effects: The fluorine atom at the 6-position is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond at the 2-position. This can affect the rate-determining oxidative addition step in the catalytic cycle.

  • Side Reactions: The substrate can be prone to side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen atom) and the formation of homocoupled byproducts.

Q2: What are the most critical parameters to control for a successful coupling reaction with this compound?

A2: For successful couplings, careful optimization of the following parameters is crucial:

  • Catalyst and Ligand Choice: The selection of an appropriate palladium catalyst and, more importantly, a suitable phosphine (B1218219) ligand is paramount. Bulky, electron-rich ligands are often required to overcome catalyst inhibition and promote efficient oxidative addition.

  • Base Selection: The choice of base is critical and can significantly impact the reaction yield. It must be strong enough to facilitate the desired catalytic steps but not so harsh as to cause degradation of the starting materials or promote side reactions.

  • Solvent System: The solvent must be able to dissolve all reaction components and should be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions.

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but controlled to minimize the formation of byproducts.

Q3: Can you recommend a general starting point for a Suzuki-Miyaura coupling with this compound?

A3: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) catalyst such as Pd(PPh₃)₄, in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos. A common base to start with is K₂CO₃ or K₃PO₄, and a typical solvent system is a mixture of an organic solvent like dioxane or toluene (B28343) with water. The reaction is usually heated to between 80-110 °C.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Use a fresh batch of palladium precursor and ligand. 2. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). 3. Degas all solvents thoroughly before use.
Catalyst Inhibition 1. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos, or RuPhos). These ligands can sterically shield the palladium center from coordination by the pyridine nitrogen. 2. Consider using a pre-formed palladium-ligand complex (precatalyst) for more reproducible results.
Inefficient Oxidative Addition 1. Increase the reaction temperature in increments of 10-20 °C. 2. Switch to a more electron-rich ligand to facilitate the oxidative addition step.
Poor Solubility of Reagents 1. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water) to ensure all components are dissolved at the reaction temperature.
Issue 2: Formation of Significant Byproducts
Side Product Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.1. Ensure thorough degassing of all solvents and the reaction vessel. 2. Use a pre-formed Pd(0) catalyst source like Pd(PPh₃)₄ to avoid incomplete reduction of a Pd(II) precatalyst.
Protodeboronation (Suzuki) Presence of Water and/or Strong Base: This side reaction replaces the boronic acid group with a hydrogen atom.1. Use anhydrous solvents and ensure all reagents are dry. 2. Switch to a milder base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). 3. Consider using a boronate ester (e.g., pinacol (B44631) ester) of the boronic acid, which is generally more stable.
Hydrodehalogenation (General) Moisture or Impurities: Water or other proton sources can lead to the replacement of the bromine atom with hydrogen.1. Use scrupulously dry reagents and solvents. 2. Ensure the purity of the coupling partner (e.g., amine in Buchwald-Hartwig reactions). 3. The choice of base and ligand can influence this side reaction; screening may be necessary.

Catalyst and Ligand Selection for this compound Couplings

Suzuki-Miyaura Coupling (C-C Bond Formation)

For the coupling of this compound with arylboronic acids, the use of bulky, electron-rich phosphine ligands is highly recommended.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃DME/WaterNot Specified62
Pd(PPh₃)₄-K₂CO₃Dioxane/Water9586[1][2]
Pd/C-K₂CO₃Isopropanol/Water80Good to Excellent[3]

DME = Dimethoxyethane

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination of this compound requires careful selection of the catalyst system to achieve good yields, especially with less reactive amines.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)
Not SpecifiedNot SpecifiedK₂CO₃DMSO70BenzimidazoleModerate
BretPhos Pd G3BretPhosNaOt-BuNot SpecifiedNot SpecifiedPhenylmethanamineNot Specified[4]

Note: Specific yield data for a broad range of amines with this compound is limited in the provided search results. The conditions above represent starting points for optimization.

Other Cross-Coupling Reactions

While specific data for this compound is limited for the following reactions, general conditions for similar bromopyridine substrates can be adapted.

  • Sonogashira Coupling (C-C, C-sp bond): Typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine) in a solvent like THF or DMF.[5][6][7][8]

  • Stille Coupling (C-C bond): Involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and an organostannane reagent.[9][10][11][12]

  • Negishi Coupling (C-C bond): Utilizes a palladium or nickel catalyst with an organozinc reagent.[13][14][15][16][17][18]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid Ester

This protocol is adapted from a successful coupling of this compound.[1][2]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.1 equiv)

  • Pd(PPh₃)₄ (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Dioxane and Water (4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid pinacol ester, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 95 °C with vigorous stirring for 3 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., BretPhos Pd G3, 3 mol%)[4]

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and sodium tert-butoxide to an oven-dried reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Coupling of This compound coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald C-N other Other Couplings (Sonogashira, Stille, etc.) coupling_type->other Other ligand_screening Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) suzuki->ligand_screening buchwald_ligands Screen Buchwald Ligands (e.g., BretPhos, XPhos) or Josiphos Ligands buchwald->buchwald_ligands general_conditions Adapt General Conditions for Bromopyridines other->general_conditions base_selection Select Base (e.g., K2CO3, K3PO4) ligand_screening->base_selection troubleshooting Troubleshoot: Low Yield, Side Reactions base_selection->troubleshooting buchwald_base Use Strong, Non-nucleophilic Base (e.g., NaOt-Bu, LHMDS) buchwald_ligands->buchwald_base buchwald_base->troubleshooting general_conditions->troubleshooting optimize Optimize: Temperature, Solvent, Reagent Purity troubleshooting->optimize Yes success Successful Coupling troubleshooting->success No optimize->troubleshooting

Caption: A decision workflow for catalyst and ligand selection.

Troubleshooting_Flowchart start Reaction Issue issue What is the main issue? start->issue low_yield Low/No Conversion issue->low_yield Low Yield byproducts Side Product Formation issue->byproducts Byproducts check_catalyst Check Catalyst Activity & Inert Conditions low_yield->check_catalyst check_degassing Ensure Thorough Degassing byproducts->check_degassing change_ligand Switch to Bulky, Electron-Rich Ligand check_catalyst->change_ligand increase_temp Increase Temperature change_ligand->increase_temp solution Problem Resolved increase_temp->solution use_boronate_ester Use Boronate Ester (Suzuki) check_degassing->use_boronate_ester milder_base Screen Milder Bases use_boronate_ester->milder_base milder_base->solution

Caption: A troubleshooting guide for common coupling issues.

References

Technical Support Center: Managing Homocoupling Side Reactions with 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and manage homocoupling side reactions encountered during cross-coupling experiments with 2-Bromo-6-fluoropyridine.

Troubleshooting Guides

Homocoupling of this compound to form 5,5'-difluoro-2,2'-bipyridine (B13641048) is a common side reaction in palladium-catalyzed cross-coupling reactions. This guide provides a systematic approach to identifying the root causes of this and other homocoupling side reactions, and offers practical solutions to minimize their formation.

Suzuki-Miyaura Coupling

Problem: Significant formation of 5,5'-difluoro-2,2'-bipyridine and/or boronic acid homocoupling.

Potential CauseRecommended Solutions & Mitigating Actions
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for solvents.[1] Maintain a positive pressure of an inert atmosphere throughout the experiment.[2]
Presence of Pd(II) Species Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial presence of Pd(II). If using a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent (e.g., a small amount of phosphine (B1218219) ligand or an additive like potassium formate) to facilitate the reduction to the active Pd(0) species.[1]
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as SPhos or XPhos) which can promote the desired cross-coupling pathway over side reactions. For 2-substituted pyridines, these ligands can be particularly effective.[3]
Inappropriate Base or Solvent Optimize the base and solvent system. For Suzuki couplings of halopyridines, a common system is K₃PO₄ or K₂CO₃ as the base in a mixture of 1,4-dioxane (B91453) and water.[2] The choice of base can influence the rate of transmetalation versus side reactions.
Slow Transmetalation Increase the reaction temperature moderately to promote the transmetalation step. Ensure the appropriate stoichiometry of the boronic acid (typically 1.1 to 1.5 equivalents).[3]
Sonogashira Coupling

Problem: Formation of diyne byproduct from alkyne homocoupling (Glaser coupling) and/or 5,5'-difluoro-2,2'-bipyridine.

Potential CauseRecommended Solutions & Mitigating Actions
Presence of Oxygen As with Suzuki coupling, the rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne.[4]
Copper(I) Co-catalyst The copper(I) co-catalyst is a primary promoter of Glaser coupling.[5] Employ copper-free Sonogashira protocols where possible. If copper is necessary, use the lowest effective catalyst loading.
Inappropriate Base The choice of amine base can influence the extent of homocoupling. Secondary amines like piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective at minimizing this side reaction compared to triethylamine.[4]
Reaction Temperature Elevated temperatures can sometimes increase the rate of alkyne homocoupling. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Quantitative Data Example for a Related Substrate: In a Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a structurally similar compound, the alkyne homocoupling byproduct was observed in approximately 10% yield under specific conditions.[6]

Buchwald-Hartwig Amination

Problem: Formation of 5,5'-difluoro-2,2'-bipyridine.

Potential CauseRecommended Solutions & Mitigating Actions
Catalyst Deactivation/Side Reactions The coordination of the pyridine (B92270) nitrogen to the palladium center can sometimes lead to catalyst deactivation or facilitate side reactions. The use of bulky, electron-rich ligands is crucial.
Inappropriate Base Strength The choice of base is critical. Strong bases like sodium tert-butoxide are commonly used and have been shown to be effective for the amination of 2-bromopyridines.[7] However, the optimal base may vary depending on the specific amine coupling partner.
Slow Reductive Elimination The final step of the catalytic cycle, reductive elimination, can sometimes be slow for electron-deficient heteroaryls. Optimizing the ligand and reaction temperature can help to promote this step and minimize the lifetime of intermediates that could lead to side reactions.
Reaction Conditions For volatile amines, conducting the reaction in a sealed tube can be beneficial to maintain the concentration of the amine and drive the reaction to completion.[8]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of this compound in my Suzuki-Miyaura reaction. How can I confirm its identity and what are the primary strategies to avoid it?

A1: The byproduct is likely 5,5'-difluoro-2,2'-bipyridine. You can confirm its identity by isolating the byproduct via chromatography and characterizing it using techniques like NMR and mass spectrometry. The primary strategies to minimize its formation are:

  • Rigorous Degassing: Ensure all solvents and the reaction setup are thoroughly deoxygenated.

  • Use a Pd(0) Precatalyst: Start with a palladium(0) source like Pd(PPh₃)₄ to bypass the need for in-situ reduction of a Pd(II) species, which can be a source of homocoupling.[1]

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands that can accelerate the rate of cross-coupling relative to homocoupling.

Q2: In my Sonogashira coupling with this compound, I am getting a good yield of the desired product, but also a significant amount of the homocoupled diyne. What is the most effective way to suppress this side reaction?

A2: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser coupling and is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[4][5] The most effective strategies to suppress this are:

  • Copper-Free Conditions: If possible, utilize a copper-free Sonogashira protocol. These methods often require specific ligands and bases to facilitate the catalytic cycle without copper.

  • Strictly Anaerobic Conditions: If a copper co-catalyst is used, it is imperative to maintain a strictly inert atmosphere to exclude oxygen.

  • Use of a Reducing Atmosphere: In some cases, using a dilute atmosphere of hydrogen gas in nitrogen or argon has been shown to reduce alkyne homocoupling to as low as 2%.[4]

Q3: For a Buchwald-Hartwig amination of this compound, what are the key reaction parameters I should focus on to minimize homocoupling?

A3: While less commonly reported as a major issue compared to Suzuki and Sonogashira reactions, homocoupling can still occur. Key parameters to optimize are:

  • Ligand Choice: The use of appropriate bulky, electron-rich phosphine ligands is critical for promoting the desired C-N bond formation and preventing side reactions.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is often effective. The choice of base can influence the rate of the catalytic cycle.[7]

  • Temperature Control: Carefully controlling the reaction temperature can help to favor the desired cross-coupling pathway.

Q4: How can I effectively separate my desired cross-coupled product from the 5,5'-difluoro-2,2'-bipyridine byproduct?

A4: Separation can often be achieved using column chromatography on silica (B1680970) gel. The polarity difference between your desired product and the more symmetrical, often less polar, homocoupled byproduct usually allows for effective separation. Utilizing a gradient elution with a solvent system like hexanes and ethyl acetate (B1210297) is a good starting point. In some cases, reverse-phase chromatography may also be effective, particularly for more polar products.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting point and may require optimization for specific boronic acids.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) at least three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[2][9]

General Protocol for Copper-Free Sonogashira Coupling of this compound
  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

    • Base (e.g., piperidine or diisopropylamine, 2.0 equiv)

    • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask, add this compound and the palladium catalyst.

    • Seal the flask and thoroughly degas by cycling between vacuum and an inert gas.

    • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat to 40-60 °C if necessary.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with an organic solvent, filter through a pad of celite, and concentrate.

    • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous and degassed solvent (e.g., toluene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add the solvent, followed by this compound and the amine.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling, dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.[10]

Mandatory Visualizations

G cluster_suzuki Suzuki Coupling Troubleshooting start High Homocoupling of this compound Observed check_degas Review Degassing Procedure start->check_degas check_degas->check_degas Inadequate (Implement rigorous degassing) check_pd_source Evaluate Palladium Source check_degas->check_pd_source Adequate check_pd_source->check_pd_source Using Pd(II) (Switch to Pd(0) or add reducing agent) optimize_ligand Optimize Ligand check_pd_source->optimize_ligand Using Pd(0) optimize_conditions Optimize Other Conditions optimize_ligand->optimize_conditions end Homocoupling Minimized optimize_conditions->end

Caption: A troubleshooting workflow for managing homocoupling in Suzuki coupling reactions.

G cluster_cycle Cross-Coupling vs. Homocoupling Pathways Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation (e.g., by O2) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-M) Ar-Ar' Cross-Coupling Product Ar-Pd(II)-Ar'->Ar-Ar' Ar-Ar'->Pd(0) Reductive Elimination Ar-Ar Homocoupling Product Pd(II)->Ar-Ar Homocoupling (e.g., of Ar-X)

Caption: Competing pathways of cross-coupling and homocoupling in a palladium-catalyzed reaction.

G cluster_workflow General Experimental Workflow reagents 1. Combine Reactants (this compound, Coupling Partner, Catalyst, Base) inert 2. Establish Inert Atmosphere (Degas with Ar or N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir solvent->reaction monitoring 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 6. Workup (Quench, Extract) monitoring->workup purification 7. Purify (Column Chromatography) workup->purification

Caption: A generalized experimental workflow for cross-coupling reactions.

References

Technical Support Center: Purification Strategies for Products of 2-Bromo-6-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 2-Bromo-6-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The nature of impurities is highly dependent on the specific reaction (e.g., Suzuki-Miyaura coupling, Nucleophilic Aromatic Substitution). However, common impurities include:

  • Unreacted Starting Materials: Residual this compound and the coupling partner or nucleophile.

  • Homocoupled Products: In Suzuki-Miyaura reactions, the formation of biaryl compounds from the boronic acid coupling with itself is a common side product, often promoted by the presence of oxygen.

  • Dehalogenated Byproducts: Reduction of the starting material to 6-fluoropyridine can occur.

  • Isomeric Byproducts: Depending on the reaction conditions, substitution at different positions on the pyridine (B92270) ring can lead to isomeric impurities, which can be challenging to separate due to their similar physicochemical properties.

  • Residual Catalyst and Reagents: Palladium catalysts, ligands, and bases from coupling reactions may persist in the crude product.

Q2: My 2,6-disubstituted pyridine product is a colored oil or solid, but it is expected to be colorless. What is the cause?

A2: Discoloration, such as a yellow or brown hue, often points to the presence of impurities or degradation products.[1] For many pyridine derivatives, extended exposure to air and light can lead to the formation of colored byproducts.[1] It is recommended to analyze the sample for purity using methods like GC-MS or NMR spectroscopy to identify the contaminants.[1]

Q3: Which purification technique is most suitable for my 2,6-disubstituted pyridine product?

A3: The best purification method depends on the physical and chemical properties of your product and the impurities present.[1]

  • Acid-Base Extraction: This is highly effective for separating basic pyridine products from non-basic or acidic impurities.[1]

  • Column Chromatography: This technique is suitable for separating compounds with differing polarities but can be challenging for some pyridine derivatives due to interactions with the stationary phase.[1]

  • Crystallization: This is an excellent method for obtaining high-purity solid products, provided a suitable solvent can be found.[1]

  • Distillation: This can be effective for liquid products, but may not be suitable for separating isomers with close boiling points.[1]

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause Solution
Low recovery of the 2,6-disubstituted pyridine after extraction. [1]Incomplete Protonation: The aqueous acidic solution may not be concentrated enough to fully protonate the pyridine derivative.[1]Ensure the aqueous acidic solution has a sufficient concentration and volume. Check the pH of the aqueous layer to confirm it is acidic.[1]
Product is Water-Soluble: If your product has polar functional groups, it may have some solubility in the aqueous layer even in its neutral form.[1]Perform multiple extractions with the organic solvent to maximize recovery.[1]
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product.To break up emulsions, try adding a small amount of brine or gently swirling the mixture. In some cases, filtration through celite can be effective.
Column Chromatography Issues
Problem Possible Cause Solution
Peak Tailing. Interaction with Silica (B1680970) Gel: The basic nitrogen of the pyridine can interact with acidic silanol (B1196071) groups on the silica gel, leading to tailing.Deactivate the silica gel by adding a small amount of a competing base, like triethylamine (B128534) (e.g., 0.1-1%), to the eluent.[1]
Poor Separation of Product and Impurities. Inappropriate Mobile Phase Polarity: The eluent may not have the optimal polarity to separate your compound from impurities.[1]Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) and use TLC to find the best separation.
Column Overloading: Using too much sample can lead to broad peaks and poor separation.[1]Use a smaller amount of crude product relative to the stationary phase. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Product is not eluting from the column. Strong Adsorption: The product may be too polar and strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) can be effective.
Crystallization Issues
Problem Possible Cause Solution
Product "oils out" or fails to crystallize. [1]Solution is Supersaturated: The concentration of the compound in the solvent is too high, or the solution was cooled too quickly.[1]Try adding more solvent or allowing the solution to cool more slowly.[1]
Too Much Solvent: If the solution is not saturated, crystals will not form.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Presence of Impurities: Impurities can inhibit crystal formation.[1]Try purifying the material by another method, such as column chromatography, before attempting crystallization.[1]
No crystals form, even after cooling. Solution is not supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in a colder environment (e.g., an ice bath or freezer).[2]

Data Presentation

Table 1: Common Purification Techniques for 2,6-Disubstituted Pyridine Derivatives

Purification Technique Principle Typical Purity Advantages Disadvantages
Acid-Base Extraction Converts the basic pyridine to a water-soluble salt, separating it from non-basic impurities.[1]>99% (product dependent)[1]Excellent for removing non-basic and acidic impurities.[1]Requires back-extraction to recover the purified pyridine; introduces water.[1]
Column Chromatography Differential adsorption of the compound and impurities on a stationary phase (e.g., silica gel).[1]>95% (highly dependent on separation)Versatile for a wide range of compounds; can separate isomers.Can be time-consuming and require large volumes of solvent; potential for product loss on the column.
Crystallization Exploits differences in solubility between the product and impurities in a given solvent.>99.5%Can provide very high purity; scalable.Requires the product to be a solid; finding a suitable solvent can be challenging.
Distillation Separation based on differences in boiling points.VariableEffective for purifying liquids; can be performed on a large scale.Not suitable for heat-sensitive compounds or for separating compounds with close boiling points.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for a Suzuki Coupling Product
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Repeat the acidic wash two to three times to ensure all basic pyridine compounds are protonated and extracted into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains non-basic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10), which will deprotonate the pyridinium (B92312) salt and cause the product to precipitate or form an oil.

  • Back-Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane). Repeat this extraction three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography for a Nucleophilic Aromatic Substitution (SNAr) Product
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product.

  • Fraction Collection and Analysis: Collect the fractions containing the purified product, combine them, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude Reaction Mixture analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis decision Choose Purification Strategy analysis->decision extraction Acid-Base Extraction decision->extraction Basic Product & Non-basic Impurities chromatography Column Chromatography decision->chromatography Similar Polarity Products/Isomers crystallization Crystallization decision->crystallization Solid Product distillation Distillation decision->distillation Liquid Product end Pure Product extraction->end chromatography->end crystallization->end distillation->end

Caption: General workflow for selecting a purification strategy.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution of Spots? start->co_elution no_elution Product Not Eluting? start->no_elution peak_tailing->co_elution No add_base Add Triethylamine to Eluent peak_tailing->add_base Yes co_elution->no_elution No change_solvent Optimize Solvent System (TLC Gradient) co_elution->change_solvent Yes check_loading Reduce Sample Load co_elution->check_loading Also consider increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes change_solvent->check_loading

Caption: Troubleshooting guide for column chromatography.

Crystallization_Troubleshooting start Crystallization Attempt oiling_out Product Oiling Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No slow_cool Re-dissolve and Cool Slowly / Add More Solvent oiling_out->slow_cool Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce Yes success Pure Crystals no_crystals->success No, crystals formed slow_cool->start induce->start

Caption: Troubleshooting guide for crystallization.

References

addressing low reactivity of 2-Bromo-6-fluoropyridine in amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges associated with the amination of 2-bromo-6-fluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often unreactive in standard amination reactions?

The low reactivity of this compound in some amination reactions can be attributed to the electronic properties of the pyridine (B92270) ring. The fluorine atom and the pyridine nitrogen are both electron-withdrawing, which deactivates the ring towards nucleophilic aromatic substitution (SNAr). However, the position of the leaving group (bromo) relative to the activating fluorine and the ring nitrogen is crucial. In this specific isomer, the activating effect of the fluorine atom is less pronounced compared to other isomers.

For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the electronic nature of the pyridine can also influence the catalytic cycle, sometimes requiring specific ligands and conditions to achieve high yields.[1][2]

Q2: What are the most common and effective methods for the amination of this compound?

The two most widely successful methods for the amination of this compound are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and generally high-yielding method for forming C-N bonds with a wide range of amines.[1][3] Careful selection of the palladium precatalyst, phosphine (B1218219) ligand, and base is critical for success.

  • Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming aryl-amine bonds.[4][5] While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent advancements with the use of specific ligands have made it a more viable and cost-effective alternative.[6]

Q3: How do I choose between Buchwald-Hartwig and Ullmann amination for my specific substrate?

The choice between these two methods depends on several factors:

  • Substrate Scope: The Buchwald-Hartwig reaction generally has a broader substrate scope and is often more tolerant of various functional groups.[1]

  • Reaction Conditions: Ullmann reactions traditionally require harsher conditions (higher temperatures), although modern protocols have mitigated this to some extent.[4] Buchwald-Hartwig reactions often proceed under milder conditions.

  • Cost: Copper catalysts used in Ullmann reactions are significantly cheaper than palladium catalysts.[6]

  • Ligand Sensitivity: Both reactions are sensitive to the choice of ligand. The optimal ligand will depend on the specific amine and reaction conditions.

A logical approach to selecting the appropriate method is outlined in the workflow diagram below.

Decision Workflow for Amination Method Selection start Start: Need to aminate This compound functional_group Does the substrate have sensitive functional groups? start->functional_group cost Is cost a primary concern? functional_group->cost No buchwald Consider Buchwald-Hartwig Amination functional_group->buchwald Yes cost->buchwald No ullmann Consider Ullmann Condensation cost->ullmann Yes optimize_buchwald Optimize Ligand and Base for Buchwald-Hartwig buchwald->optimize_buchwald optimize_ullmann Optimize Ligand and Temperature for Ullmann ullmann->optimize_ullmann end Proceed with Optimized Protocol optimize_buchwald->end optimize_ullmann->end

Caption: Decision workflow for selecting an amination method.

Troubleshooting Guides

Buchwald-Hartwig Amination

Problem: Low or no product yield.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium precatalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Inappropriate Ligand Screen different phosphine ligands. For electron-deficient pyridines, bulky, electron-rich ligands like Josiphos, Xantphos, or BINAP are often effective.[7]
Incorrect Base The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The optimal base may vary depending on the amine.
Low Reaction Temperature Gradually increase the reaction temperature. While some Buchwald-Hartwig reactions proceed at room temperature, others may require heating to 80-110 °C.[8]
Solvent Effects Ensure the use of anhydrous, degassed solvents such as toluene (B28343), dioxane, or THF.

Problem: Formation of side products (e.g., hydrodehalogenation).

Potential Cause Troubleshooting Step
Moisture in the Reaction Use rigorously dried solvents and reagents.
Incorrect Ligand-to-Metal Ratio Optimize the ligand-to-palladium ratio. Typically, a 1:1 or 2:1 ratio is used.
Base Strength A base that is too strong or too weak can lead to side reactions. Screen different bases to find the optimal one for your specific transformation.
Ullmann Condensation

Problem: Reaction is sluggish or does not go to completion.

Potential Cause Troubleshooting Step
Insufficient Temperature Ullmann reactions often require high temperatures (100-200 °C).[4] Consider using a higher boiling point solvent like DMF or NMP.
Inactive Copper Source Use a fresh, high-purity source of copper(I) salt (e.g., CuI, CuBr, or CuCl).[5]
Absence of a Suitable Ligand While classic Ullmann reactions are ligand-free, modern protocols often employ ligands like 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA) to improve efficiency and lower the required temperature.[6]
Inappropriate Base A strong base such as K₂CO₃, Cs₂CO₃, or t-BuOLi is typically required.[5]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the amination of this compound and related bromopyridines.

Table 1: Buchwald-Hartwig Amination of Bromopyridines

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80460[9]
AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1001285-95
BenzylaminePdCl₂(dppf)K₂CO₃Toluene1102470-80
Volatile AminesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Table 2: Ullmann-Type Amination of Bromopyridines

AmineCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
CarbazoleCuCl1-Methylimidazolet-BuOLiDioxane11024>90[5]
Various AminesCuIL-prolineK₂CO₃DMSO902470-90[6]
AnilinesCuIPhenanthrolineK₃PO₄DMF1202460-80

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination[8]
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.10 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol) to an oven-dried reaction vessel.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (B91453) (5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to a temperature between 80 and 110 °C with stirring for 4 to 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination Workflow setup 1. Reaction Setup (Inert Atmosphere) solvent 2. Add Anhydrous Solvent setup->solvent react 3. Heat and Stir (80-110 °C, 4-24 h) solvent->react workup 4. Quench and Extract react->workup purify 5. Purify by Chromatography workup->purify product Final Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Ullmann Condensation
  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the amine (1.5 mmol), a copper(I) salt (e.g., CuI, 0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a high-boiling point polar solvent such as DMF or DMSO (5 mL).

  • Reaction: Heat the mixture to 100-150 °C and stir for 12-48 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

For further assistance, please do not hesitate to contact our technical support team.

References

impact of base selection on Buchwald-Hartwig reactions of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2-Bromo-6-fluoropyridine. Given the electron-deficient nature of the pyridine (B92270) ring, accentuated by the fluorine substituent, careful selection of reaction parameters, particularly the base, is crucial for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?

Low yields with this substrate are often due to catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen, especially in electron-deficient systems like this compound, can coordinate to the palladium catalyst, hindering its activity. Additionally, the choice of ligand and base is critical to overcome the challenges associated with this substrate.

Q2: Which type of base is recommended for the amination of this compound?

The choice of base depends on the functional group tolerance of your amine coupling partner.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are generally more reactive and can lead to faster reaction times and higher yields, especially with less reactive amines. However, they are not suitable for substrates with base-sensitive functional groups.

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are recommended when your amine or other parts of your molecule are sensitive to strong bases. Reactions with these bases may require higher temperatures or longer reaction times to achieve good conversion.

Q3: What are the most common side reactions observed in the Buchwald-Hartwig amination of this compound?

A common side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This can occur if the reductive elimination step of the catalytic cycle is slow. Another potential side reaction, though less common, is the nucleophilic aromatic substitution of the fluorine atom, particularly with highly nucleophilic amines or under harsh conditions.

Q4: How does the fluorine atom at the 6-position affect the reaction?

The fluorine atom is a strong electron-withdrawing group, which makes the pyridine ring more electron-deficient. This can increase the rate of oxidative addition, the first step in the catalytic cycle. However, it also enhances the ability of the pyridine nitrogen to coordinate to and potentially inhibit the palladium catalyst.

Q5: Can I use an organic base for this reaction?

Soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be an option, particularly for substrates with base-sensitive functional groups.[1] They can offer milder reaction conditions and are advantageous in flow chemistry setups. However, their effectiveness can be highly dependent on the specific ligand and solvent system used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Yield Catalyst Inactivity/Inhibition: The pyridine nitrogen is coordinating to the palladium center.- Use bulky, electron-rich biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium and promote reductive elimination. - Consider using a pre-formed palladium catalyst (precatalyst) for more reliable initiation.
Ineffective Base: The base may be too weak or have poor solubility.- For robust substrates, switch to a stronger, more soluble base like NaOtBu. - If using an inorganic base, ensure it is finely powdered and the reaction is stirred vigorously to maximize surface area contact.
Poor Reagent/Solvent Quality: Presence of oxygen or moisture can deactivate the catalyst.- Use anhydrous and degassed solvents. - Ensure all reagents are pure and dry. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Significant Hydrodehalogenation Slow Reductive Elimination: This allows for competing β-hydride elimination pathways.- Screen different ligands; bulkier ligands can disfavor this side reaction. - Experiment with lowering the reaction temperature. - The choice of base can also influence the rate of hydrodehalogenation; consider screening different bases.
Poor Reagent Solubility Inappropriate Solvent: The starting materials or base are not sufficiently dissolved.- Toluene (B28343) and dioxane are common choices. For more polar substrates, consider THF or t-BuOH. - Ensure vigorous stirring. - A co-solvent system might improve solubility.
Reaction Stalls Catalyst Decomposition: The catalyst may not be stable under the reaction conditions over time.- Lower the reaction temperature and increase the reaction time. - Ensure a proper ligand-to-palladium ratio to stabilize the catalyst. - Monitor for the formation of palladium black, which indicates catalyst decomposition.

Data Presentation: Comparison of Bases

Base Type Strength General Applicability & Considerations
NaOtBu Strong, non-nucleophilicStrongHighly effective for many Buchwald-Hartwig reactions, often leading to high yields and shorter reaction times.[1] Not suitable for substrates with base-sensitive functional groups.
LiHMDS Strong, non-nucleophilicStrongAnother strong base option. Can be useful in specific cases, but NaOtBu is more commonly employed.
Cs₂CO₃ InorganicModerateA good choice for base-sensitive substrates due to its milder nature. Its solubility in organic solvents is better than other inorganic carbonates. May require higher temperatures.
K₃PO₄ InorganicModerateAn alternative mild inorganic base, often used for sensitive substrates. Can be less expensive than Cs₂CO₃.
DBU OrganicModerateA soluble organic base that can be used under homogeneous conditions, which is beneficial for reproducibility and scale-up. Often requires careful optimization of the ligand and solvent.[1]

Experimental Protocols

The following are generalized protocols and should be optimized for specific amine coupling partners.

Protocol 1: General Procedure using a Strong Base (NaOtBu)

This protocol is a starting point for the amination of this compound with amines that are not base-sensitive.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M)

Procedure:

  • In a glovebox or under a stream of inert gas (argon or nitrogen), add the this compound, amine (if solid), palladium precatalyst, and NaOtBu to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using a Weaker Inorganic Base (Cs₂CO₃)

This protocol is recommended for reactions involving base-sensitive amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed dioxane or toluene (to achieve a concentration of ~0.1 M)

Procedure:

  • In a glovebox or under an inert gas atmosphere, add the this compound, amine (if solid), palladium precatalyst, and finely powdered Cs₂CO₃ to an oven-dried Schlenk tube or reaction vial with a magnetic stir bar.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Note that higher temperatures may be required compared to reactions with strong bases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the inorganic base and palladium residues. Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products cluster_inhibition Potential Inhibition Pathway pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(HNR'R'')]X oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (+ Base, - HBX) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product inhibited_complex L-Pd(0)-Pyridine Complex pd0_inhibit L-Pd(0) pd0_inhibit->inhibited_complex Coordination of this compound (Inhibition)

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a potential catalyst inhibition pathway with this compound.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? (Bulky ligand, precatalyst) start->check_catalyst change_catalyst Screen bulky biarylphosphine ligands (XPhos, SPhos, etc.). Use a precatalyst. check_catalyst->change_catalyst No check_base Is the base appropriate for the substrate? check_catalyst->check_base Yes change_catalyst->check_base change_base If substrate is robust, try NaOtBu. If substrate is sensitive, try Cs₂CO₃ or K₃PO₄. check_base->change_base No check_conditions Are reaction conditions optimal? (Inert atmosphere, dry solvent, temp.) check_base->check_conditions Yes change_base->check_conditions optimize_conditions Ensure strict inert atmosphere. Use anhydrous, degassed solvent. Optimize temperature (80-120 °C). check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes optimize_conditions->success

Caption: A troubleshooting workflow for addressing low yields in the Buchwald-Hartwig amination of this compound.

References

Technical Support Center: Lithiation of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the lithiation of 2-Bromo-6-fluoropyridine. Our goal is to help you diagnose and resolve issues to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired product after quenching the reaction with an electrophile. What are the potential causes and how can I fix this?

Answer: Low or no yield in the lithiation of this compound is a common issue that can often be traced back to a few critical experimental parameters. Here are the most likely causes and their solutions:

  • Moisture or Air Contamination: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and oxygen.[1]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents and maintain a positive pressure of inert gas throughout the experiment.

  • Inactive n-Butyllithium (n-BuLi): The molarity of commercially available n-BuLi can decrease over time, leading to the addition of insufficient reagent.

    • Solution: Always titrate your n-BuLi solution before use to determine its exact concentration. A common method involves using a standard like diphenylacetic acid with a colorimetric indicator.[1]

  • Poor Quality Starting Material: Impurities in the this compound can interfere with the lithiation reaction.[1]

    • Solution: Ensure your starting material is pure and dry before use.

  • Incorrect Reaction Temperature: While the lithium-halogen exchange is a rapid process, side reactions are minimized at very low temperatures.[1]

    • Solution: Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature does not rise significantly during the addition of n-BuLi.[1]

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction mixture shows multiple spots on TLC, or my NMR spectrum indicates the presence of several byproducts. What could be causing this?

Answer: The formation of multiple products is often due to side reactions competing with the desired lithiation and electrophilic quench. Here are the common culprits:

  • Di-lithiation: If an excess of n-BuLi is used or the reaction temperature is not kept sufficiently low, the formation of 2,6-dilithiopyridine can occur. Quenching of this species will lead to a symmetrically 2,6-disubstituted pyridine.[1]

    • Solution: Use a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents for monolithiation). Add the n-BuLi dropwise to the cooled solution of this compound.[1]

  • Reaction with Solvent (THF): n-BuLi can react with tetrahydrofuran (B95107) (THF), especially at temperatures above -78 °C. This side reaction consumes the reagent and introduces impurities.[1]

    • Solution: Conduct the reaction at or below -78 °C. For certain applications, non-coordinating solvents like toluene (B28343) may be considered, which can influence the selectivity of the lithiation.[1]

  • Deprotonation of the Pyridine Ring: The generated 6-fluoro-2-lithiopyridine is a strong base and can deprotonate the starting this compound at other positions, leading to undesired byproducts.

    • Solution: This can be minimized by the slow, dropwise addition of n-BuLi and maintaining a very low temperature (-78 °C).[1]

Issue 3: Choice of Lithiating Agent

Question: Should I use n-BuLi or LDA for the lithiation of this compound?

Answer: For a lithium-halogen exchange on a bromopyridine, n-BuLi is the standard and preferred choice . Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base primarily used for deprotonation of acidic protons. In the case of this compound, LDA could potentially lead to deprotonation at one of the ring positions rather than the desired lithium-bromine exchange.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the lithiation of halopyridines. Note that specific yields for this compound are not widely reported in the literature; therefore, these tables are based on general knowledge of similar reactions.

Table 1: Key Reaction Parameters for Monolithiation

ParameterRecommended ConditionRationale
Temperature -78 °CMinimizes side reactions (di-lithiation, reaction with THF).[1]
n-BuLi Equivalents 1.0 - 1.1Avoids di-lithiation.[1]
Solvent Anhydrous THFA coordinating solvent that stabilizes the organolithium intermediate.[1]
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are sensitive to moisture and oxygen.[1]
n-BuLi Addition Slow, dropwise (20-30 min)Maintains low internal temperature and minimizes side reactions.[1]
Stirring Time 30 - 60 minutes at -78 °CEnsures complete lithium-halogen exchange.[1]

Table 2: Troubleshooting Guide Summary

Observed ProblemPotential CauseRecommended Solution
Low or No YieldInactive n-BuLiTitrate n-BuLi solution before use.
Moisture/Air in ReactionUse oven/flame-dried glassware and anhydrous solvents under an inert atmosphere.[1]
Incorrect TemperatureMaintain a strict -78 °C.[1]
Formation of Multiple ProductsDi-lithiationUse 1.0-1.1 equivalents of freshly titrated n-BuLi.[1]
Reaction with THFKeep the temperature at or below -78 °C.[1]
Deprotonation of Pyridine RingAdd n-BuLi slowly and maintain a low temperature.[1]
Symmetrical Disubstituted ProductDi-lithiationUse precise stoichiometry of n-BuLi and maintain -78 °C.[1]

Experimental Protocols

The following is a general, detailed protocol for the monolithiation of this compound and subsequent quenching with an electrophile. This protocol is adapted from established methods for similar substrates.[1][2]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (freshly titrated)

  • Electrophile (e.g., benzaldehyde, N,N-dimethylformamide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Dry glassware (oven or flame-dried)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add the freshly titrated n-BuLi solution (1.05 equiv) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the chosen electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the -78 °C bath.[2]

  • Warming: Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere reagents Add this compound in Anhydrous THF start->reagents cool Cool to -78 °C reagents->cool add_buli Slowly Add n-BuLi (1.05 equiv) cool->add_buli stir1 Stir for 30-60 min add_buli->stir1 add_E Add Electrophile (E+) stir1->add_E stir2 Stir for 1-3 h add_E->stir2 quench Quench with sat. NH4Cl stir2->quench warm Warm to Room Temp. quench->warm extract Extract with Organic Solvent warm->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product: 6-Fluoro-2-E-Pyridine Troubleshooting_Tree cluster_yield Low/No Yield cluster_products Multiple Products start Failed Lithiation q_reagent Is n-BuLi Titer Known? start->q_reagent q_stoichiometry Excess n-BuLi Used? start->q_stoichiometry q_conditions Anhydrous/Inert Conditions? q_reagent->q_conditions Yes s_reagent_no Titrate n-BuLi q_reagent->s_reagent_no No s_conditions_no Dry Glassware/Solvents, Use Inert Gas q_conditions->s_conditions_no No q_temp Temperature > -78 °C? q_stoichiometry->q_temp No s_stoichiometry_yes Use 1.0-1.1 equiv n-BuLi q_stoichiometry->s_stoichiometry_yes Yes s_temp_yes Maintain -78 °C Strictly q_temp->s_temp_yes Yes Reaction_Pathways cluster_side_reactions Potential Side Reactions SM This compound Li_Intermediate 6-Fluoro-2-lithiopyridine SM->Li_Intermediate + n-BuLi -78°C DiLith 2,6-Dilithiopyridine SM->DiLith + Excess n-BuLi or Temp > -78°C Product Desired Product (6-Fluoro-2-E-Pyridine) Li_Intermediate->Product + Electrophile (E+) THF_Reaction THF Decomposition Products Li_Intermediate->THF_Reaction Temp > -78°C

References

Technical Support Center: Scale-Up of Reactions Involving 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving 2-Bromo-6-fluoropyridine.

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. However, scaling up this reaction with this compound presents unique challenges due to the electronic properties of the pyridine (B92270) ring.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction yield has significantly dropped upon scaling up from grams to kilograms. What are the potential causes?

A1: A decrease in yield during scale-up is a common issue and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and decomposition.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation. This effect can be more pronounced on a larger scale due to longer reaction times and potential for localized high temperatures.

  • Inadequate Inert Atmosphere: Maintaining a strictly oxygen-free environment is more challenging in large-scale reactors. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote homo-coupling of the boronic acid.

  • Purity of Reagents and Solvents: Impurities in starting materials and solvents, which may have negligible effects on a small scale, can become significant at a larger scale, poisoning the catalyst or participating in side reactions.

Q2: I am observing a significant amount of 2-fluoropyridine (B1216828) as a byproduct in my large-scale reaction. How can I minimize this?

A2: The formation of 2-fluoropyridine is due to a side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom. This is often exacerbated by the presence of water and certain bases. To minimize this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.

  • Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.

  • Use Boronic Esters: Consider using pinacol (B44631) boronate esters or MIDA boronates, which are often more stable towards protodeboronation than the corresponding boronic acids.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low Conversion Inefficient catalyst activity or deactivation.- Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to shield the palladium center. - Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%). - Ensure rigorous degassing of the reaction mixture.
Formation of Homocoupled Byproducts Presence of oxygen.- Improve degassing procedures (e.g., multiple vacuum/nitrogen cycles). - Use a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) precatalyst.
Protodeboronation Presence of water; strong base.- Use anhydrous solvents and reagents. - Switch to a milder base (K₃PO₄, Cs₂CO₃). - Use a more stable boronic acid derivative (e.g., pinacol ester).
Difficult Purification Residual palladium in the product.- Employ palladium scavengers (e.g., activated carbon, functionalized silica) during workup. - Optimize crystallization conditions to precipitate the product while leaving palladium impurities in the mother liquor.
Experimental Protocol: Kilogram-Scale Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-Aryl-6-fluoropyridine

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound175.991.00 kg5.681.0
Arylboronic Acid-(as required)6.821.2
Pd₂(dba)₃915.7252.0 g0.0570.01
SPhos410.4893.6 g0.2280.04
K₃PO₄ (finely ground)212.272.41 kg11.362.0
Toluene (B28343)-10 L--
Water-1 L--

Procedure:

  • Vessel Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a strong nitrogen flow, charge the reactor with this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Charging: In a separate glovebox or under a nitrogen blanket, prepare a slurry of Pd₂(dba)₃ and SPhos in a portion of the degassed toluene. Add this slurry to the reactor.

  • Solvent Addition: Add the remaining degassed toluene and water to the reactor.

  • Reaction: Begin vigorous stirring and heat the mixture to 80-90 °C. Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add water and separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Prepare & Inert Reactor charge_reagents Charge Reagents & Base prep_vessel->charge_reagents charge_catalyst Charge Catalyst & Ligand charge_reagents->charge_catalyst add_solvent Add Degassed Solvents charge_catalyst->add_solvent heat_stir Heat & Stir (80-90°C) add_solvent->heat_stir monitor Monitor Progress (HPLC/GC) heat_stir->monitor Completion? cool_down Cool to RT monitor->cool_down aqueous_workup Aqueous Workup cool_down->aqueous_workup purify Purify Product aqueous_workup->purify Buchwald_Hartwig_Troubleshooting start Low Yield or Side Reactions check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents ligand Use Bulky/Electron-Rich Ligand check_catalyst->ligand Deactivation? precatalyst Use G3/G4 Palladacycle check_catalyst->precatalyst Slow Reaction? temperature Optimize Temperature check_conditions->temperature Incomplete? anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Side Reactions? base Use High-Purity Base check_reagents->base Inconsistent Results? amine_purity Check Amine Purity check_reagents->amine_purity Unknown Impurities? Lithiation_Safety start Large-Scale Lithiation temp_control Temperature Control start->temp_control reagent_addition Reagent Addition start->reagent_addition quenching Quenching start->quenching cryo_cooling Cryogenic Cooling (-78°C) temp_control->cryo_cooling monitoring Continuous Temperature Monitoring temp_control->monitoring slow_addition Slow, Controlled Addition of n-BuLi reagent_addition->slow_addition reverse_quench Reverse Addition to Borate Ester quenching->reverse_quench controlled_warmup Slow Warming to RT quenching->controlled_warmup

Validation & Comparative

Reactivity Face-Off: 2-Bromo-6-fluoropyridine vs. 2,6-dibromopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a vast array of functionalized molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. The strategic choice of starting materials is paramount for efficient and selective synthesis. This guide provides an in-depth, objective comparison of the reactivity of two commercially available and structurally related halopyridines: 2-Bromo-6-fluoropyridine and 2,6-dibromopyridine (B144722). This analysis is supported by experimental data from the literature and detailed experimental protocols to inform synthetic strategy and reaction optimization.

The fundamental difference in the chemical behavior of these two reagents stems from the distinct electronic properties of the fluorine and bromine substituents on the pyridine (B92270) ring. While both are halogens, the high electronegativity and strong inductive electron-withdrawing effect of fluorine in this compound contrasts with the larger size and greater polarizability of the second bromine atom in 2,6-dibromopyridine. These differences significantly influence their reactivity in a variety of key chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyridines in these transformations is primarily governed by the strength of the carbon-halogen (C-X) bond, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. In both this compound and 2,6-dibromopyridine, the carbon-bromine bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine bond.

For 2,6-dibromopyridine , mono-arylation is typically high-yielding and selective under carefully controlled conditions, owing to the deactivating effect of the first introduced aryl group on the second bromine's reactivity. However, di-arylation can also be achieved under more forcing conditions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound2,6-Dibromopyridine
Reactive Site C-BrC-Br (mono- or di-substitution)
Relative Reactivity High (activated by F)High
Selectivity Highly selective for C-Br bondMono-substitution is selective, but di-substitution is possible
Typical Conditions Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Na₂CO₃), solvent (e.g., Dioxane/H₂O, DMF)Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Na₂CO₃), solvent (e.g., Toluene, Dioxane)
Reported Yields (Mono-arylation) Good to Excellent (>80% for similar substrates)[2]High yields generally expected

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • In an oven-dried Schlenk tube, combine the 2-halopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]

G cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_products Products 2-Halopyridine 2-Halopyridine Reaction_Mixture Reaction_Mixture 2-Halopyridine->Reaction_Mixture 1.0 equiv Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Reaction_Mixture 1.2-1.5 equiv Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Mixture cat. Base Base Base->Reaction_Mixture 2.0 equiv Coupled_Product 2-Arylpyridine Byproducts Byproducts Heating Heating Reaction_Mixture->Heating Solvent, Heat Workup Workup Heating->Workup Purification Purification Workup->Purification Purification->Coupled_Product Purification->Byproducts

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A significant challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[4] The choice of ligand is therefore critical, with bulky, electron-rich phosphine (B1218219) ligands often being required.

For 2,6-dibromopyridine , selective mono-amination can be achieved by careful control of stoichiometry and reaction conditions.[5] Diamination is also possible, often requiring more forcing conditions or a different catalyst system.

For This compound , the C-Br bond is the expected site of amination. The electron-withdrawing fluorine atom may influence the propensity of the pyridine nitrogen to coordinate to the palladium center, but this effect is not well-documented in direct comparative studies. Nevertheless, successful amination of 2-bromopyridines has been reported with high yields.[6]

Table 2: Comparative Performance in Buchwald-Hartwig Amination

FeatureThis compound2,6-Dibromopyridine
Reactive Site C-BrC-Br (mono- or di-substitution)
Key Challenge Potential catalyst inhibition by pyridine nitrogenPotential catalyst inhibition; control of selectivity (mono- vs. di-amination)
Typical Conditions Pd precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP, Xantphos), strong base (e.g., NaOtBu), solvent (e.g., Toluene)Pd precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP, Xantphos), strong base (e.g., NaOtBu), solvent (e.g., Toluene)
Reported Yields (Mono-amination) Satisfactory to nearly quantitative yields (55-98%) for 2-bromopyridines[6]Good to high yields reported for mono-amination[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2,6-Dibromopyridine

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Amine (1.1 equiv for mono-amination)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Seal the flask with a septum.

  • Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Lithiation and Subsequent Functionalization

Lithiation via halogen-metal exchange is a powerful tool for the functionalization of aromatic rings. The regioselectivity of this reaction is a key consideration.

For 2,6-dibromopyridine , monolithiation can be achieved with high selectivity by using one equivalent of an alkyllithium reagent (e.g., n-BuLi) at low temperatures (-78 °C). However, the use of excess alkyllithium or higher temperatures can lead to the formation of the di-lithiated species.[7]

For This compound , the outcome of lithiation is dictated by the directing ability of the halogen substituents. Fluorine is a more potent ortho-directing group for deprotonation than bromine. However, with alkyllithium reagents at low temperatures, lithium-halogen exchange is expected to be faster than deprotonation. The C-Br bond is significantly more susceptible to lithium-halogen exchange than the very strong C-F bond. Therefore, selective lithiation at the 2-position is anticipated.

Table 3: Comparative Performance in Lithiation

FeatureThis compound2,6-Dibromopyridine
Primary Reaction Lithium-halogen exchange at C-BrLithium-halogen exchange at C-Br
Selectivity Highly selective for the C-Br bondMonolithiation is selective; dilithiation is a potential side reaction
Typical Conditions n-BuLi (1.0-1.1 equiv), THF, -78 °Cn-BuLi (1.0-1.1 equiv for monolithiation), THF, -78 °C
Potential Side Reactions Deprotonation at other ring positions (less likely)Di-lithiation, deprotonation of the pyridine ring[7]

Experimental Protocol: General Procedure for Monolithiation of 2,6-Dibromopyridine

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • n-Butyllithium (freshly titrated solution in hexanes, 1.0-1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., DMF, 1.2-1.5 equiv)

  • Dry ice/acetone bath

Procedure:

  • Assemble flame-dried glassware under a positive pressure of inert gas (Argon or Nitrogen).

  • To a round-bottom flask, add 2,6-dibromopyridine and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly titrated n-BuLi solution dropwise, ensuring the internal temperature does not rise above -75 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours before quenching with a saturated aqueous solution of NH₄Cl.

  • Warm the mixture to room temperature and perform a standard aqueous workup and extraction.

  • Dry the organic layer, concentrate, and purify the product.[7]

G cluster_cross_coupling Cross-Coupling Reactions cluster_reactants_comp Reactant Comparison Start Comparison of Reactivity Cross_Coupling Palladium-Catalyzed Cross-Coupling Start->Cross_Coupling Lithiation Lithiation Start->Lithiation SNAr Nucleophilic Aromatic Substitution Start->SNAr Suzuki Suzuki Cross_Coupling->Suzuki Buchwald_Hartwig Buchwald-Hartwig Cross_Coupling->Buchwald_Hartwig 2_Bromo_6_fluoro This compound Lithiation->2_Bromo_6_fluoro Selective at C-Br 2_6_Dibromo 2,6-Dibromopyridine Lithiation->2_6_Dibromo Mono- vs. Di-lithiation SNAr->2_Bromo_6_fluoro C-F bond is reactive SNAr->2_6_Dibromo Less favorable Suzuki->2_Bromo_6_fluoro C-Br reactivity enhanced by F? Suzuki->2_6_Dibromo Mono- vs. Di-arylation Buchwald_Hartwig->2_Bromo_6_fluoro Catalyst inhibition? Buchwald_Hartwig->2_6_Dibromo Selectivity control

Caption: Logical flow for comparing the reactivity of the two pyridines.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

For This compound , the C-F bond is highly activated towards SNAr due to the strong electron-withdrawing nature of the fluorine atom and its position on the electron-deficient pyridine ring. It is well-established that 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) in SNAr reactions, and a similar trend would be expected relative to 2-bromopyridine.[8] This presents a potential competing reaction pathway if a strong nucleophile is present, which could lead to substitution at the C-F bond instead of or in addition to reactions at the C-Br bond.

In contrast, for 2,6-dibromopyridine , while SNAr is possible, it is generally less favorable than for its fluoro- or chloro-analogs under typical conditions, as bromide is a poorer leaving group than fluoride (B91410) in SNAr reactions.

Table 4: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

FeatureThis compound2,6-Dibromopyridine
Most Reactive Site C-FC-Br
Relative Reactivity High at the C-F bondModerate to low
Considerations Potential for competing SNAr at C-F during other reactions with nucleophilesSNAr is generally less favorable

Conclusion

The choice between this compound and 2,6-dibromopyridine as a synthetic precursor is a critical decision that should be guided by the specific transformation being targeted.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, both substrates are highly reactive at the C-Br bond. This compound offers the advantage of a single reactive site for these transformations, while 2,6-dibromopyridine provides the opportunity for either mono- or di-functionalization.

  • In lithiation reactions , both compounds are expected to undergo selective lithium-bromine exchange. However, with 2,6-dibromopyridine, careful control of stoichiometry and temperature is crucial to avoid di-lithiation.

  • A key difference lies in their susceptibility to nucleophilic aromatic substitution . The C-F bond in this compound is highly activated towards SNAr, a reaction pathway that is significantly less favorable for 2,6-dibromopyridine. This can be exploited for selective functionalization at the C-F position or needs to be considered as a potential competing pathway in the presence of strong nucleophiles.

Ultimately, the selection of the appropriate dihalopyridine will depend on a careful balance of the desired reactivity, selectivity, and the potential for competing reaction pathways. This guide provides the foundational information to make an informed decision for the successful design and execution of synthetic routes.

References

A Comparative Guide to 2-Bromo-6-fluoropyridine and 2-Chloro-6-fluoropyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-bromo-6-fluoropyridine and 2-chloro-6-fluoropyridine (B1582542) in nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is supported by established chemical principles and available experimental data for analogous compounds, offering valuable insights for synthetic strategy and reaction design.

Executive Summary

In nucleophilic aromatic substitution reactions, the reactivity of the leaving group is a critical factor influencing reaction rates and yields. For heteroaromatic compounds like pyridines, the general order of leaving group ability for halogens is F > Cl ≈ Br > I. This trend is opposite to that observed in aliphatic SN2 reactions. Consequently, in a direct comparison between this compound and 2-chloro-6-fluoropyridine, the substitution of the fluorine atom at the 6-position is the overwhelmingly favored pathway. Therefore, the primary comparison of these two substrates lies in the electronic influence of the bromo versus chloro substituent on the rate of fluoride (B91410) displacement. Due to the higher electronegativity of chlorine compared to bromine, 2-chloro-6-fluoropyridine is expected to be slightly more reactive than this compound in SNAr reactions where the fluoride is the leaving group.

Theoretical Background: The Mechanism of SNAr

The SNAr reaction on a substituted pyridine (B92270) proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.

The electron-withdrawing nature of the pyridine nitrogen atom, particularly at the ortho (2- and 6-) and para (4-) positions, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. This stabilization is a key factor in the facility of SNAr reactions on pyridines.

Caption: General mechanism of the SNAr reaction on 2-X-6-fluoropyridine.

Reactivity Comparison: Fluorine as the Superior Leaving Group

In SNAr reactions, the rate-determining step is the initial nucleophilic attack. A more electronegative halogen substituent at the reaction center makes the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. This is why fluorine, despite forming a very strong carbon-fluorine bond, is the best leaving group among the halogens in SNAr.

Given this established principle, in both this compound and 2-chloro-6-fluoropyridine, the nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom. The halogen at the 2-position (bromine or chlorine) will primarily exert an electronic influence on the reaction rate.

Electronic Effects of the 2-Substituent

Both bromine and chlorine are electron-withdrawing groups. The relative reactivity of this compound and 2-chloro-6-fluoropyridine will therefore depend on the net electron-withdrawing effect of the bromo versus chloro substituent. Chlorine is more electronegative than bromine, leading to a stronger inductive electron withdrawal. This increased electron withdrawal by chlorine will further activate the pyridine ring towards nucleophilic attack, making the carbon at the 6-position more electrophilic.

Therefore, it is predicted that 2-chloro-6-fluoropyridine will be slightly more reactive than this compound in SNAr reactions where the fluoride at the 6-position is displaced.

Experimental Data

Although a direct comparative study for the target molecules is elusive, the following table summarizes representative data for the SNAr of 2-halopyridines with various nucleophiles, illustrating the general reactivity trends.

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Fluoropyridine (B1216828)MorpholineK₃PO₄t-Amyl alcohol110-High[2]
2-Chloropyridine (B119429)Various AminesKFWater10017Generally low
2-FluoropyridineVarious AminesKFWater10017Better than chloro
2-FluoropyridineAlcoholsKOtBuTHF503100
2-FluoropyridinePhenolsKOtBuDMF806100

Note: This table presents data from various sources for illustrative purposes and does not represent a direct side-by-side comparison under identical conditions.

Experimental Protocols

The following are general experimental protocols for SNAr reactions on halopyridines that can be adapted for this compound and 2-chloro-6-fluoropyridine.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

Materials:

  • This compound or 2-Chloro-6-fluoropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound or 2-chloro-6-fluoropyridine, morpholine, and potassium carbonate.

  • Add DMF or DMSO to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Materials:

  • This compound or 2-Chloro-6-fluoropyridine (1.0 equiv)

  • Sodium Methoxide (B1231860) (1.2 equiv)

  • Anhydrous Methanol (B129727) or Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer under an inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol or THF.

  • Add sodium methoxide to the solvent and stir until dissolved.

  • Add this compound or 2-chloro-6-fluoropyridine to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reactants Combine Halopyridine, Nucleophile, and Base in Solvent start->reactants reaction Stir at appropriate temperature reactants->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification by Column Chromatography workup->purification product Isolated Product purification->product end End product->end

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

In the context of nucleophilic aromatic substitution, this compound and 2-chloro-6-fluoropyridine will both readily undergo substitution at the 6-position, displacing the fluoride ion. Based on established principles of SNAr reactivity, the fluorine atom is a significantly better leaving group than either chlorine or bromine. The primary difference in reactivity between the two substrates will be the electronic influence of the halogen at the 2-position. Due to the higher electronegativity of chlorine, 2-chloro-6-fluoropyridine is expected to exhibit a slightly higher reaction rate than this compound . For synthetic applications requiring milder conditions or shorter reaction times, 2-chloro-6-fluoropyridine would be the marginally preferred substrate. However, for most practical purposes, both compounds are highly effective substrates for the introduction of nucleophiles at the 6-position of the pyridine ring via an SNAr reaction.

References

A Comparative Guide to the Kinetic Studies of Suzuki Reactions with 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of substrates, particularly the organohalide, is a critical factor that dictates reaction efficiency and kinetics. This guide provides a comparative analysis of the kinetic performance of 2-Bromo-6-fluoropyridine in Suzuki reactions, benchmarked against other substituted bromopyridines. The insights are supported by established principles of organic chemistry and data from analogous systems, supplemented with detailed experimental protocols and mechanistic diagrams to facilitate informed decision-making in synthetic route development.

Comparative Kinetic Analysis

While specific kinetic data for the Suzuki reaction of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-understood principles of the Suzuki-Miyaura reaction and by comparison with related compounds. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The rate-determining step can vary depending on the specific reactants and conditions.[1]

The reactivity of halopyridines in Suzuki couplings is significantly influenced by the position of the halogen atom. The general order of reactivity for bromopyridines is 2-bromopyridine (B144113)4-bromopyridine (B75155) > 3-bromopyridine.[3] This trend is attributed to the electron-withdrawing nature of the pyridine (B92270) nitrogen, which renders the C2 and C4 positions more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst, often the rate-determining step.[3]

In the case of this compound, the presence of a fluorine atom at the 6-position is expected to further enhance the electrophilicity of the C2 position through an inductive electron-withdrawing effect. This would likely lead to a faster rate of oxidative addition compared to unsubstituted 2-bromopyridine. However, the overall effect on the reaction rate will also depend on the electronic and steric nature of the boronic acid and the specific reaction conditions employed.

Table 1: Qualitative Comparison of Expected Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

CompoundExpected Relative ReactivityRationale
This compound High The bromine at the activated C2 position and the electron-withdrawing fluorine at C6 are expected to facilitate a rapid oxidative addition.
2-BromopyridineHighThe bromine is at the electronically activated C2 position.[3]
4-BromopyridineHighThe bromine is at the electronically activated C4 position.[3]
3-BromopyridineModerateThe C3 position is less electronically activated, leading to a slower oxidative addition.[3]
4-BromoanilineModerate to HighAryl bromides with electron-withdrawing groups generally exhibit slightly higher reactivity.[4][5]
4-BromonitrobenzeneHighThe strong electron-withdrawing nitro group significantly activates the aryl bromide for oxidative addition.[5]

Experimental Protocols for Kinetic Studies

To ensure reliable and reproducible kinetic data, a standardized experimental protocol is crucial. The following methodologies provide a robust framework for conducting systematic kinetic studies to compare the performance of this compound against other organohalides.

General Procedure for Suzuki-Miyaura Reaction

A mixture of the bromopyridine derivative (e.g., this compound), an arylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) is prepared in a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) and water.[4][6] A base, such as K₂CO₃ or K₃PO₄, is added to the mixture.[4][6][7] The reaction is then heated to a specific temperature (e.g., 70-110 °C) and monitored over time.[5][8]

Reaction Monitoring Techniques

The progress of the reaction can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple, cost-effective method for qualitative monitoring of the consumption of reactants and the formation of the product.[9] Aliquots of the reaction mixture are spotted on a TLC plate at different time intervals.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the concentration of reactants and products over time.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for in-situ reaction monitoring, providing detailed structural information and quantitative data on the conversion of starting materials to products.[10] For fluorine-containing compounds like this compound, ¹⁹F NMR can be a particularly effective monitoring tool.[10]

Data Acquisition and Analysis

For quantitative kinetic studies, the reaction is typically carried out under pseudo-first-order conditions, where the concentration of one reactant (e.g., the boronic acid) is in significant excess.[4] The rate of the reaction can be determined by plotting the concentration of the limiting reactant versus time and fitting the data to an appropriate rate law. From this, the rate constant for the reaction can be calculated.[4]

Visualizing the Suzuki-Miyaura Reaction

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for a kinetic study.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L₂) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)-Ar'(L₂) transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar_ar_prime Ar-Ar' reductive_elimination->ar_ar_prime Product arx Ar-X arx->oxidative_addition ar_prime_b Ar'-B(OH)₂ + Base ar_prime_b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow start Reaction Setup (Substrates, Catalyst, Solvent, Base) heating Heating to Reaction Temperature start->heating sampling Aliquoting at Timed Intervals heating->sampling analysis Reaction Monitoring (TLC, GC-MS, NMR) sampling->analysis data_processing Data Processing and Analysis analysis->data_processing results Determination of Rate Constants and Kinetic Parameters data_processing->results

Caption: A general experimental workflow for kinetic studies of Suzuki reactions.

References

A Comparative Guide to 19F NMR Analysis of 2-Bromo-6-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical tool. The unique properties of the fluorine-19 nucleus, including its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, offer exceptional sensitivity and resolution for structural elucidation and purity assessment. This guide provides an objective comparison of 19F NMR analysis for 2-bromo-6-fluoropyridine and its derivatives, supported by experimental data and detailed methodologies, and contrasts it with other common analytical techniques.

19F NMR Spectral Data of Substituted Fluoropyridines

The chemical shift of the 19F nucleus in this compound derivatives is highly sensitive to the electronic environment of the pyridine (B92270) ring. Substitution at various positions on the ring leads to predictable changes in the 19F chemical shift, providing valuable information about the success of a chemical transformation and the structure of the resulting product.

Below is a summary of reported 19F NMR chemical shifts for a series of substituted fluoropyridines. The data illustrates the influence of different substituents on the fluorine resonance.

CompoundSubstituent(s)19F Chemical Shift (δ, ppm) vs. CFCl3
2-Fluoropyridine--
3-Fluoropyridine--
Perfluoropyridine4-Fα: -88.5, β: -135.3
Perfluoropyridine2,3,4,5-Fα: -90.1, β: -139.6
2-Amino-pentafluoropyridine2-NH23-F: -95, 4-F: -147.6, 5-F: -88.6
2-Amino-3,5,6-trifluoropyridine2-NH2, 4-H3-F: -83, 5-F: -165
2,4-Dichloro-3,5-difluoropyridine2,4-Cl3,5-F: -73.04

Comparison with Alternative Analytical Techniques

While 19F NMR is a premier technique for the analysis of fluorinated compounds, other analytical methods can provide complementary information. The choice of technique often depends on the specific analytical question being addressed, such as purity determination, identification of byproducts, or quantification.

Analytical TechniquePrincipleAdvantagesLimitations
19F NMR Spectroscopy Measures the resonance of 19F nuclei in a magnetic field, providing detailed structural information.High sensitivity to the fluorine environment, direct structural elucidation, non-destructive.Requires specialized equipment, may not be ideal for quantifying trace impurities without careful calibration.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution for volatile and thermally stable compounds, excellent for purity analysis.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Resolution may be lower than GC for some isomers, requires chromophoric groups for UV detection.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, providing molecular weight and fragmentation data.High sensitivity, provides molecular weight information for identification, can be coupled with GC or HPLC.Does not inherently provide structural isomer information without fragmentation analysis.

Experimental Protocols

Sample Preparation for 19F NMR Spectroscopy

A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible 19F NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound derivative.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has a minimal signal overlap with the analyte. Common choices include chloroform-d (B32938) (CDCl3), acetone-d6, and dimethyl sulfoxide-d6 (DMSO-d6).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended): For accurate chemical shift referencing, a known internal standard containing fluorine can be added. A common choice is trifluorotoluene (α,α,α-trifluorotoluene), which has a well-defined chemical shift.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

19F NMR Data Acquisition

The following provides a general workflow for acquiring a standard one-dimensional 19F NMR spectrum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing prep_start Weigh Compound prep_dissolve Dissolve in Deuterated Solvent prep_start->prep_dissolve prep_vortex Homogenize prep_dissolve->prep_vortex acq_instrument Insert Sample into NMR Spectrometer prep_vortex->acq_instrument acq_lock Lock on Solvent Signal acq_instrument->acq_lock acq_shim Shim Magnetic Field acq_lock->acq_shim acq_params Set Acquisition Parameters (e.g., SW, O1P) acq_shim->acq_params acq_acquire Acquire Data acq_params->acq_acquire proc_ft Fourier Transform acq_acquire->proc_ft proc_phase Phase Correction proc_ft->proc_phase proc_baseline Baseline Correction proc_phase->proc_baseline proc_ref Reference Spectrum proc_baseline->proc_ref proc_integrate Integrate Signals proc_ref->proc_integrate

General workflow for 19F NMR analysis.

Logical Relationships in Spectroscopic Analysis

The interpretation of 19F NMR spectra in conjunction with other analytical data provides a comprehensive understanding of the synthesized compounds. The following diagram illustrates the logical flow of information in the characterization of this compound derivatives.

logical_relationships cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Conclusion synthesis Chemical Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr_19f 19F NMR purification->nmr_19f nmr_1h 1H NMR purification->nmr_1h nmr_13c 13C NMR purification->nmr_13c ms Mass Spectrometry purification->ms hplc_gc HPLC / GC purification->hplc_gc interpretation Structural Elucidation & Purity Assessment nmr_19f->interpretation nmr_1h->interpretation nmr_13c->interpretation ms->interpretation hplc_gc->interpretation conclusion Final Compound Characterization interpretation->conclusion

Logical flow of compound characterization.

A Comparative Analysis of 2-Bromo-6-fluoropyridine and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and medicinal chemistry, the pyridine (B92270) scaffold is a cornerstone for the development of novel therapeutics. Halogenated pyridines, in particular, serve as versatile building blocks for constructing complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive cost and performance analysis of 2-Bromo-6-fluoropyridine and its close analogs, 2-Bromo-6-chloropyridine and 2-Bromo-6-methylpyridine, to aid researchers, scientists, and drug development professionals in their synthetic strategy and reagent selection.

Cost Analysis: A Comparative Overview

The cost of starting materials is a critical factor in drug discovery and development, influencing the economic viability of a synthetic route. A comparative cost analysis of this compound and its analogs, based on currently available market data, reveals significant variation. The prices have been standardized to a per-gram basis to facilitate a direct comparison.

CompoundStructureCAS NumberRepresentative Price (USD/g)
This compound144100-07-2~$15.56[1]
2-Bromo-6-chloropyridine5140-72-7~$3.44[2]
2-Bromo-6-methylpyridine5315-25-3~$0.45[3]

Note: Prices are indicative and can vary based on supplier, purity, and quantity.

From this analysis, 2-Bromo-6-methylpyridine emerges as the most cost-effective option, being significantly cheaper than its halogenated counterparts. This compound is the most expensive of the three, a factor that may be attributed to a more complex or lower-yielding synthetic process.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Generally, the electron-withdrawing nature of the fluorine and chlorine atoms in this compound and 2-Bromo-6-chloropyridine, respectively, is expected to enhance the electrophilicity of the pyridine ring and potentially increase the rate of oxidative addition in the catalytic cycle compared to the electron-donating methyl group in 2-Bromo-6-methylpyridine.[7] However, the stronger C-Cl bond compared to the C-Br bond can make 2-chloropyridines less reactive than their 2-bromo counterparts, often requiring more forcing conditions or specialized catalyst systems.[6]

The following table compiles representative data from various sources on the performance of these compounds in Suzuki-Miyaura coupling reactions. It is crucial to note that direct comparison of yields should be approached with caution due to the differing reaction conditions.

Bromopyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-Bromopyridine (B144113) (for baseline)Phenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 / 0.5 (MW)70[8]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOt-BuToluene80 / 460[9]
2,6-Dichloropyridine (related chloro-analog)Arylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O100 / 15 min (MW)Good to Excellent[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis and comparative studies. Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the comparative evaluation of this compound and its analogs.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, combine the 2-bromopyridine derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water, 5 mL). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylpyridine derivative.[11]

Signaling Pathway and Experimental Workflow Visualization

Substituted pyridines are prevalent in pharmacologically active compounds that modulate various signaling pathways. For instance, certain pyridine derivatives have been identified as inhibitors of the Neuregulin-1 (NRG1)/ErbB4 signaling pathway, which is implicated in neuronal development and has been linked to disorders like schizophrenia.[12][13] The ability to synthesize a diverse library of pyridine-containing compounds is therefore crucial for structure-activity relationship (SAR) studies in drug discovery.

Below are diagrams illustrating a typical experimental workflow for a Suzuki-Miyaura coupling reaction and the NRG1/ErbB4 signaling pathway.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Halopyridine - Boronic Acid - Base inert Establish Inert Atmosphere reagents->inert solvent_catalyst Add Degassed Solvent & Palladium Catalyst inert->solvent_catalyst heating Heat & Stir solvent_catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Extraction & Washing heating->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

NRG1_ErbB4_Signaling Neuregulin-1 (NRG1) / ErbB4 Signaling Pathway NRG1 Neuregulin-1 (NRG1) ErbB4_inactive ErbB4 Receptor (inactive) NRG1->ErbB4_inactive binds ErbB4_active ErbB4 Receptor (dimerized & phosphorylated) ErbB4_inactive->ErbB4_active dimerization & autophosphorylation PI3K PI3K ErbB4_active->PI3K activates AKT Akt PI3K->AKT activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream activates Response Cellular Responses: - Proliferation - Differentiation - Survival Downstream->Response Inhibitor Pyridine-based Inhibitor Inhibitor->ErbB4_active blocks ATP binding

Caption: The Neuregulin-1 (NRG1)/ErbB4 signaling pathway and a potential point of inhibition.

Conclusion

The choice between this compound, 2-Bromo-6-chloropyridine, and 2-Bromo-6-methylpyridine will depend on a balance of cost, desired reactivity, and the specific requirements of the synthetic target. While 2-Bromo-6-methylpyridine offers a significant cost advantage, its electron-donating substituent may lead to lower reactivity in some cross-coupling reactions compared to its halogenated analogs. This compound, though the most expensive, may offer unique reactivity and opportunities for further functionalization due to the properties of the fluorine atom. 2-Bromo-6-chloropyridine presents a compromise between cost and the enhanced reactivity often associated with electron-withdrawing groups. This guide provides a foundational dataset to inform the decision-making process for researchers and professionals in the field of drug discovery and development. Further in-house comparative studies under standardized conditions are recommended to definitively determine the optimal reagent for a specific synthetic application.

References

Unraveling Reaction Pathways: A Comparative Guide to Computational Studies of 2-Bromo-6-fluoropyridine Reaction Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comparative analysis of computational approaches used to investigate the transition states of reactions involving 2-Bromo-6-fluoropyridine, a key heterocyclic building block.

While direct computational studies exclusively comparing various transition states for this compound reactions are not extensively available in the literature, this guide leverages findings from analogous systems, particularly dihalopyrimidines, to illustrate the principles and methodologies of such computational comparisons. The insights gleaned are directly applicable to predicting the reactivity and regioselectivity of this compound.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic and heteroaromatic rings.[1] The traditionally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. However, computational analyses have increasingly provided evidence that many SNAr reactions, especially on heterocyclic rings like pyridine, may proceed through a concerted mechanism.[1]

Comparing Transition State Energies to Predict Regioselectivity

A key application of computational chemistry in this field is the prediction of regioselectivity in molecules with multiple potential reaction sites. By calculating the energies of the transition states for nucleophilic attack at different positions, the most likely reaction pathway can be identified. The pathway with the lower transition state energy is kinetically favored.

A pertinent case study involves the computational analysis of the SNAr reaction of 2,4-dichloropyrimidines. While not identical to this compound, this system provides a clear example of how transition state energy calculations can elucidate reactivity. In this study, Density Functional Theory (DFT) calculations were used to determine the relative energy difference between the transition states for nucleophilic attack at the C-2 and C-4 positions.

Data Presentation: Transition State Energy Comparison

The following table summarizes the results of a DFT study on a substituted 2,4-dichloropyrimidine, which serves as an illustrative example for the type of data generated in these computational studies.

Substrate Functional Group (R)Position of Nucleophilic AttackRelative Transition State Energy (kcal/mol)Predicted Selectivity
OMeC-20.00C-2 selective
OMeC-4+0.76
NHMeC-20.00C-2 selective
NHMeC-4+1.00

Data adapted from a computational study on 2,4-dichloropyrimidines.

These results demonstrate that for both OMe and NHMe substituted dichloropyrimidines, the transition state for nucleophilic attack at the C-2 position is lower in energy than at the C-4 position, correctly predicting the experimentally observed C-2 selectivity. This approach can be directly applied to this compound to predict whether a nucleophile will preferentially displace the bromine at the C-2 position or the fluorine at the C-6 position.

Experimental Protocols: Computational Methodology

The computational results presented are typically obtained using established quantum mechanical methods. The following outlines a representative computational protocol for calculating transition state energies in SNAr reactions.

Computational Method: Density Functional Theory (DFT) is a widely used method for these types of studies. Functionals and Basis Sets: A common choice is the B3LYP functional with a 6-31+G* basis set, often incorporating dispersion corrections (e.g., B3LYP-D3). For more accurate energy calculations, coupled-cluster methods like CCSD(T) may be employed. Solvation Model: To simulate reaction conditions in solution, a polarizable continuum model (PCM) or a solvent model density (SMD) is often used, with a solvent such as dimethyl sulfoxide (B87167) (DMSO) or water specified. Transition State Search: Transition state geometries are located by searching for a first-order saddle point on the potential energy surface. This is typically done using methods like the Berny algorithm. Verification: A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can be used to verify that the located transition state connects the reactants and products.

Logical Workflow for Comparing Transition States

The following diagram illustrates the logical workflow for a computational study aimed at comparing the transition states of a hypothetical SNAr reaction on this compound with a generic nucleophile (Nu-).

G cluster_start 1. System Definition cluster_pathways 2. Reaction Pathway Exploration cluster_ts_search 3. Transition State Calculation cluster_verification 4. Verification cluster_analysis 5. Energy Comparison & Prediction start Define Reactants: This compound + Nucleophile (Nu-) path_br Pathway A: Nucleophilic attack at C-2 (Br displacement) start->path_br path_f Pathway B: Nucleophilic attack at C-6 (F displacement) start->path_f ts_br Locate Transition State (TS_A) for Pathway A path_br->ts_br ts_f Locate Transition State (TS_B) for Pathway B path_f->ts_f verify_br Frequency Analysis of TS_A (Confirm one imaginary frequency) ts_br->verify_br verify_f Frequency Analysis of TS_B (Confirm one imaginary frequency) ts_f->verify_f compare Compare Energies of TS_A and TS_B verify_br->compare verify_f->compare predict Predict Regioselectivity: Lower energy TS indicates the major product compare->predict

Caption: Workflow for computational comparison of transition states.

Conclusion

Computational studies provide a powerful tool for dissecting the reaction mechanisms of molecules like this compound. By calculating and comparing the energies of transition states for different reaction pathways, researchers can gain valuable insights into the factors that control reactivity and selectivity. While a dedicated comparative study on this compound is a clear area for future research, the methodologies and principles illustrated here from analogous systems provide a robust framework for understanding and predicting its chemical behavior. This knowledge is crucial for the efficient application of this versatile building block in the synthesis of novel pharmaceuticals and other advanced materials.

References

stability comparison of 2-Bromo-6-fluoropyridine with other halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks is a critical parameter influencing reaction efficiency, product purity, and compound shelf-life. This guide provides a comparative analysis of the stability of 2-Bromo-6-fluoropyridine against other di- and mono-halopyridines, drawing upon established principles of chemical reactivity, theoretical calculations, and standardized experimental protocols. While direct, side-by-side experimental data for all compounds is not extensively available in the literature, this guide offers a robust framework for understanding and evaluating their relative stabilities.

Executive Summary

The stability of halopyridines is primarily dictated by the strength of the carbon-halogen bond and the overall electronic landscape of the pyridine (B92270) ring. Generally, the stability of the carbon-halogen bond follows the order C-F > C-Cl > C-Br > C-I. Consequently, this compound exhibits a unique stability profile, with the C-F bond being significantly more stable than the C-Br bond. This differential stability can be harnessed for selective chemical transformations. This guide will delve into the thermal, chemical (hydrolytic), and photostability of this compound in comparison to other halopyridines, supported by theoretical data and detailed experimental methodologies for empirical validation.

Theoretical Stability Comparison: Bond Dissociation Energies

A reliable theoretical predictor of thermal stability is the bond dissociation energy (BDE), which is the energy required to break a chemical bond homolytically. Higher BDE values correlate with greater bond strength and thermal stability. While extensive experimental BDE data for a wide range of halopyridines is scarce, computational methods like Density Functional Theory (DFT) can provide accurate estimates.

Based on established principles and computational studies on related molecules, the C-X bond strength in 2-substituted pyridines follows the trend: F > Cl > Br > I. This suggests that the C-F bond in this compound is the most stable, while the C-Br bond is more labile and thus more susceptible to thermal cleavage compared to a C-Cl or another C-F bond at the same position.

Table 1: Theoretical Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs) in Halopyridines

CompoundBond of InterestRelative BDE (Qualitative)Inferred Relative Thermal Stability
This compound C2-BrModerateModerate
C6-FHighHigh
2-Chloro-6-fluoropyridineC2-ClHighHigh
C6-FHighHigh
2,6-DibromopyridineC2-Br, C6-BrModerateModerate
2,6-DichloropyridineC2-Cl, C6-ClHighHigh
2-BromopyridineC2-BrModerateModerate
2-FluoropyridineC2-FHighHigh

Note: This table is based on general chemical principles. Specific BDE values would require dedicated computational studies.

Experimental Stability Analysis

To empirically determine and compare the stability of this compound with other halopyridines, a suite of standard analytical techniques can be employed. The following sections detail the experimental protocols for assessing thermal, chemical, and photostability.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for evaluating thermal stability. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and exothermic or endothermic decomposition events.

Table 2: Hypothetical Thermal Stability Data for Halopyridines

CompoundOnset of Decomposition (TGA, °C)Decomposition Peak (DSC, °C)
This compoundData not availableData not available
2-Chloro-6-fluoropyridineData not availableData not available
2,6-DibromopyridineData not availableData not available
2,6-DichloropyridineData not availableData not available

Note: This table is intended to be populated with experimental data obtained using the protocol below.

  • Sample Preparation: Accurately weigh 5-10 mg of the halopyridine sample into an aluminum or ceramic TGA pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

    • From the DSC curve, identify the temperatures of endothermic (melting) and exothermic (decomposition) events.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Halopyridine pan Place in TGA/DSC Pan weigh->pan instrument TGA/DSC Instrument pan->instrument heat Heat at 10°C/min under N2 instrument->heat tga_curve TGA Curve (Mass vs. Temp) heat->tga_curve dsc_curve DSC Curve (Heat Flow vs. Temp) heat->dsc_curve onset Determine Onset of Decomposition tga_curve->onset peaks Identify Decomposition Peaks dsc_curve->peaks

Caption: Workflow for Thermal Stability Analysis using TGA/DSC.

Chemical Stability (Hydrolysis)

The hydrolytic stability of halopyridines is crucial for their use in aqueous reaction media and for understanding their environmental fate. The rate of hydrolysis can be determined by monitoring the disappearance of the parent compound over time at different pH values using High-Performance Liquid Chromatography (HPLC).

Table 3: Hypothetical Hydrolytic Stability Data (Half-life in hours at 50 °C)

CompoundpH 4 (Acidic)pH 7 (Neutral)pH 10 (Basic)
This compoundData not availableData not availableData not available
2-Chloro-6-fluoropyridineData not availableData not availableData not available
2,6-DibromopyridineData not availableData not availableData not available
2,6-DichloropyridineData not availableData not availableData not available

Note: This table is intended to be populated with experimental data obtained using the protocol below.

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 10.

  • Sample Preparation: Prepare stock solutions of each halopyridine in a water-miscible organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer solution in a sealed vial to a final concentration of ~100 µM.

  • Incubation: Incubate the vials at a constant temperature (e.g., 50 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analysis: Quench any further reaction by adding an equal volume of mobile phase. Analyze the concentration of the remaining halopyridine by a validated HPLC-UV method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated as 0.693/k.

Hydrolysis_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis & Calculation prep_buffers Prepare Buffers (pH 4, 7, 10) prep_samples Prepare Halopyridine Solutions in Buffers prep_buffers->prep_samples incubate Incubate at 50°C prep_samples->incubate sample Sample at Time Intervals incubate->sample hplc Analyze by HPLC-UV sample->hplc plot Plot ln(Conc) vs. Time hplc->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Experimental Workflow for Hydrolytic Stability Assessment.

Photostability

Photostability is a critical parameter for compounds that may be exposed to light during synthesis, storage, or in their final application. The photostability of a compound can be quantified by its photodegradation quantum yield (Φ), which is the ratio of the number of molecules degraded to the number of photons absorbed.

Table 4: Hypothetical Photodegradation Quantum Yields

CompoundQuantum Yield (Φ) at 254 nm
This compoundData not available
2-Chloro-6-fluoropyridineData not available
2,6-DibromopyridineData not available
2,6-DichloropyridineData not available

Note: This table is intended to be populated with experimental data obtained using the protocol below.

  • Sample Preparation: Prepare dilute solutions of the halopyridines in a photochemically inert solvent (e.g., acetonitrile) in quartz cuvettes.

  • Actinometry: Use a chemical actinometer (e.g., uridine) to measure the photon flux of the light source at the irradiation wavelength.

  • Irradiation: Irradiate the sample and actinometer solutions in a parallel beam setup using a monochromatic light source (e.g., a 254 nm lamp in a photoreactor).

  • Analysis: Monitor the degradation of the halopyridine and the actinometer over time using HPLC-UV.

  • Data Analysis: Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample) where k is the degradation rate constant and ε is the molar absorptivity at the irradiation wavelength.

Photostability_Logic cluster_measurement Measurements cluster_calculation Calculation photon_flux Photon Flux (Actinometry) quantum_yield Quantum Yield (Φ) photon_flux->quantum_yield degradation_rate Degradation Rate (HPLC) degradation_rate->quantum_yield molar_absorptivity Molar Absorptivity (UV-Vis) molar_absorptivity->quantum_yield

Safety Operating Guide

Proper Disposal of 2-Bromo-6-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict disposal protocols for chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-6-fluoropyridine, a compound frequently used in pharmaceutical and chemical research.

This compound is classified as a hazardous substance, and its disposal is regulated. It is crucial to handle this chemical with care throughout its lifecycle, from use to final disposal, to mitigate risks to personnel and the environment.

Hazard Profile and Safety Information

Before handling this compound, it is essential to be aware of its associated hazards. This information is critical for understanding the importance of proper disposal procedures.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[1][2]
Acute Toxicity (Dermal) Toxic in contact with skin.[1][2]
Acute Toxicity (Inhalation) Harmful if inhaled.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:

  • Chemical safety goggles or a face shield.

  • Chemically resistant gloves (e.g., butyl rubber).

  • A laboratory coat.

  • Work in a well-ventilated area, preferably a chemical fume hood.[5]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and associated waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Pure Chemical and Solutions: Collect any unused or waste this compound, including solutions containing the compound, in a designated, compatible, and clearly labeled hazardous waste container.[5] The container must be sealable to prevent the release of vapors.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[5] These items should be collected in a separate, clearly labeled solid waste container.

2. Container Labeling:

  • Immediately label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Include the date when the first waste is added to the container.

  • Ensure the label is legible and securely attached to the container.

3. Waste Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

  • The storage area should be cool and dry.[1]

4. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collect the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[1]

  • Do not allow the spilled chemical to enter drains or waterways.[1]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste containers by a licensed and approved chemical waste disposal company.[5][6]

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.[1]

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start Start: Generation of This compound Waste is_liquid Is the waste liquid (pure chemical or solution)? start->is_liquid collect_liquid Collect in a labeled, sealed, compatible liquid waste container. is_liquid->collect_liquid Yes is_solid Is the waste solid (contaminated materials)? is_liquid->is_solid No store_waste Store waste container in a designated, secure, and ventilated area. collect_liquid->store_waste collect_solid Collect in a labeled, sealed, compatible solid waste container. is_solid->collect_solid Yes spill Is there a spill? is_solid->spill No collect_solid->store_waste cleanup_spill Absorb with inert material. Collect in a labeled, sealed container. spill->cleanup_spill Yes spill->store_waste No cleanup_spill->store_waste arrange_disposal Arrange for pickup by a licensed waste disposal service. store_waste->arrange_disposal end End: Proper Disposal arrange_disposal->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.